molecular formula C8H12N2O2 B372522 6-Tert-butylpyrimidine-2,4-diol CAS No. 18202-66-9

6-Tert-butylpyrimidine-2,4-diol

Cat. No.: B372522
CAS No.: 18202-66-9
M. Wt: 168.19g/mol
InChI Key: BFWDTJWBVUGSOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Tert-butylpyrimidine-2,4-diol (CAS 18202-66-9) is a substituted pyrimidine derivative of interest in synthetic organic chemistry. With a molecular formula of C8H12N2O2 and a purity of ≥95% , it serves as a key intermediate for researchers developing novel chemical entities. This compound is part of a class of sterically hindered heterocycles that are investigated for their unique reactivity and potential as building blocks for more complex molecular architectures. Related bulky pyrimidine analogs, such as 2,4,6-Tri-tert-butylpyrimidine (TTBP), are well-documented in the literature as cost-effective, non-nucleophilic bases that can be superior to hindered pyridines in critical reactions like glycosylations and vinyl triflate formation . As such, this compound provides a valuable scaffold for methodology development, catalyst design, and the synthesis of pharmaceuticals and specialty chemicals. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-tert-butyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-8(2,3)5-4-6(11)10-7(12)9-5/h4H,1-3H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWDTJWBVUGSOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18202-66-9
Record name 6-tert-butylpyrimidine-2,4-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 6-Tert-butylpyrimidine-2,4-diol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrimidine-2,4-dione scaffold, the core of naturally occurring nucleobases like uracil and thymine, represents a "privileged structure" in medicinal chemistry and drug development. Its unique electronic and hydrogen-bonding capabilities make it a cornerstone for designing molecules that interact with a wide array of biological targets. The introduction of specific substituents onto this core allows for the fine-tuning of physicochemical and pharmacological properties.

This technical guide focuses on a specific derivative, 6-Tert-butylpyrimidine-2,4-diol (also known as 6-tert-butyluracil) . The incorporation of a bulky tert-butyl group at the C6 position sterically influences the molecule's interactions and significantly modifies its lipophilicity. Understanding the fundamental physicochemical properties of this compound is paramount for its effective application in research, from synthesis and purification to formulation and the interpretation of biological assay results. This document provides a comprehensive analysis of its chemical structure, core properties, and the validated experimental protocols required for its characterization, tailored for researchers, chemists, and drug development professionals.

Chemical Identity and Molecular Structure

A precise understanding of the molecular structure is the foundation upon which all other physicochemical data rests.

Table 1: Chemical Identifiers for this compound

Identifier Value Source
CAS Number 18202-66-9 [1]
Molecular Formula C₈H₁₂N₂O₂ Inferred from structure
Molecular Weight 168.19 g/mol [1]

| IUPAC Name | 6-(tert-butyl)pyrimidine-2,4(1H,3H)-dione | N/A |

Structural Analysis and Tautomerism

This compound consists of a pyrimidine ring functionalized with two hydroxyl groups at positions 2 and 4, and a tert-butyl group at position 6. However, due to keto-enol and the related lactam-lactim tautomerism, the compound predominantly exists in the diketo (lactam) form, which is thermodynamically more stable.[2] This is the uracil-like structure, 6-(tert-butyl)pyrimidine-2,4(1H,3H)-dione. The presence of the bulky tert-butyl group can sterically hinder interactions at the adjacent C5 and N1 positions, a critical consideration for its use as a chemical intermediate or pharmacophore. The pyrimidine ring itself is known to be π-deficient, an electronic characteristic that influences its reactivity.[3]

The potential tautomeric forms are crucial to consider, as they can influence hydrogen bonding patterns, solubility, and receptor interactions.

hplc_workflow start Start: Sample Analysis mobile_phase 1. Prepare & Degas Mobile Phase (e.g., ACN/H₂O) start->mobile_phase sample_prep 2. Prepare Sample (e.g., 1 mg/mL in DMSO) mobile_phase->sample_prep instrument_setup 3. Equilibrate HPLC System (Column, Flow Rate, UV λ) sample_prep->instrument_setup injection 4. Inject Sample instrument_setup->injection separation 5. Chromatographic Separation (C18 Column) injection->separation detection 6. UV Detection separation->detection data_analysis 7. Analyze Chromatogram (Retention Time & Peak Area %) detection->data_analysis end Result: Purity Report data_analysis->end pka_logic pka Physicochemical Property: pKa ≈ 9.9 comparison pH < pKa ? pka->comparison ph Physiological pH ≈ 7.4 ph->comparison protonated Conclusion: Predominantly Neutral (Protonated) Form comparison->protonated  Yes   deprotonated Conclusion: Predominantly Anionic (Deprotonated) Form comparison->deprotonated  No   solubility Impacts: - Aqueous Solubility - Lipophilicity (LogD) protonated->solubility permeability Impacts: - Membrane Permeability (e.g., Caco-2) protonated->permeability binding Impacts: - Target Binding (Ionic Interactions) protonated->binding

Sources

Technical Monograph: 6-tert-Butyl-1H-pyrimidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-tert-Butyl-1H-pyrimidine-2,4-dione (also known as 6-tert-butyluracil ) represents a critical structural probe in pyrimidine chemistry. Unlike its naturally occurring analogue (uracil) or its methylated derivative (6-methyluracil), this molecule introduces a sterically demanding tert-butyl group at the C6 position. This modification fundamentally alters the molecule's electronic landscape, lipophilicity, and supramolecular assembly without disrupting the Watson-Crick hydrogen-bonding face.

This guide serves as a definitive technical resource for the synthesis, characterization, and application of 6-tert-butyluracil. It is designed for medicinal chemists and structural biologists requiring a hydrophobic, sterically bulky uracil scaffold for drug design (e.g., polymerase inhibitors) or crystal engineering.

Chemical Architecture & Pharmacophore Analysis

Steric and Electronic Effects

The tert-butyl group at C6 exerts a profound "buttressing effect." While the N1-C2-N3-C4 face remains available for base pairing (mimicking Thymine/Uracil), the C5-C6 region becomes chemically inert to nucleophilic attack and sterically occluded from metabolic enzymes that typically process uracils.

  • Lipophilicity: The bulky aliphatic group significantly increases

    
     compared to uracil, enhancing membrane permeability.
    
  • Tautomerism: Like uracil, 6-tert-butyluracil exists in a lactam-lactim equilibrium. However, the solid state is exclusively the diketo (lactam) form, stabilized by an extensive hydrogen-bonding network.

Tautomeric Equilibrium Diagram

The following diagram illustrates the theoretical tautomeric shifts, with the dominant diketo form highlighted.

Tautomerism cluster_0 Stabilization Factors Diketo Diketo Form (Dominant) (Lactam) MonoEnol Mono-Enol Form (Lactim) Diketo->MonoEnol Proton Transfer DiEnol Di-Enol Form (Rare) MonoEnol->DiEnol Aromaticity Gain vs Charge Separation Solvent Polar Solvents favor Diketo Crystal Solid State: H-Bond Dimer

Figure 1: Tautomeric equilibrium of 6-tert-butyluracil. The diketo form is thermodynamically preferred in neutral aqueous solution and solid state.

Synthetic Methodology

Retrosynthetic Analysis

The most robust synthesis involves the condensation of a


-keto ester with urea. For 6-tert-butyluracil, the specific precursor is ethyl pivaloylacetate  (ethyl 4,4-dimethyl-3-oxopentanoate).
Protocol: Cyclocondensation Route

Objective: Synthesis of 6-tert-butyluracil via base-catalyzed condensation.

Reagents:

  • Ethyl pivaloylacetate (1.0 eq)

  • Urea (1.5 eq)

  • Sodium Ethoxide (NaOEt) (2.5 eq)

  • Ethanol (Anhydrous)

  • Hydrochloric Acid (conc.) for workup

Step-by-Step Methodology:

  • Preparation of Ethoxide: In a dry 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve sodium metal (2.5 eq) in anhydrous ethanol. Stir until evolution of hydrogen gas ceases.

  • Addition of Urea: Add dry urea (1.5 eq) to the ethoxide solution. Stir for 15 minutes at room temperature to ensure deprotonation/activation.

  • Condensation: Add ethyl pivaloylacetate (1.0 eq) dropwise over 30 minutes.

    • Mechanistic Note: The urea nitrogen attacks the ketone carbonyl (or ester carbonyl depending on activation), followed by cyclization.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours. The reaction progress can be monitored by TLC (eluent: 10% MeOH in DCM).
    
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Evaporate the bulk of ethanol under reduced pressure.

    • Dissolve the residue in minimal distilled water (approx. 5 mL per gram of starting material).

    • Critical Step: Cool the aqueous solution in an ice bath (

      
      ) and acidify dropwise with conc. HCl to pH ~2. The product will precipitate as a white solid.
      
  • Purification: Filter the crude solid. Recrystallize from boiling ethanol/water (1:1) or glacial acetic acid to yield pure 6-tert-butyluracil.

Reaction Pathway Diagram

Synthesis Start1 Ethyl Pivaloylacetate (4,4-dimethyl-3-oxopentanoate) Condition NaOEt / EtOH Reflux, 12h Start1->Condition Start2 Urea Start2->Condition Inter Acyclic Ureido Intermediate Condition->Inter Michael Addition Product 6-tert-Butyluracil (Precipitate upon HCl) Inter->Product Cyclization & Dehydration

Figure 2: Synthetic pathway for 6-tert-butyluracil via the Principal Condensation Route.

Analytical Characterization

To validate the synthesis, the following physicochemical data profile should be matched.

Spectroscopic Profile
TechniqueParameterExpected Signal / ValueInterpretation

NMR

(DMSO-

)
1.18 ppm (s, 9H)tert-Butyl methyl protons (

)
5.35 ppm (s, 1H)C5-H (Vinylic proton)
10.8–11.0 ppm (br s)N1-H / N3-H (Exchangeable)

NMR

(DMSO-

)
~28 ppmMethyl carbons of t-Bu
~35 ppmQuaternary carbon of t-Bu
~100 ppmC5 (Electron rich)
~155–165 ppmC2 / C4 Carbonyls
Mass Spec ESI (

)


Melting Point Range

High MP due to intermolecular H-bonding
Solubility Profile
  • Water: Poor (

    
     at 
    
    
    
    ).
  • DMSO: Soluble.

  • Ethanol: Sparingly soluble (increases with heat).

  • Base (NaOH): Soluble (forms sodium salt).

Biological & Industrial Applications[1]

Medicinal Chemistry: Steric Probes

6-tert-butyluracil is utilized as a steric probe in the active sites of enzymes processing pyrimidines.

  • Thymidine Phosphorylase (TP): The bulky C6 substituent prevents the molecule from adopting the conformation required for catalysis, often converting a substrate into a competitive inhibitor.

  • Antiviral Research: Used as a scaffold to study the "hydrophobic pocket" tolerance of viral polymerases.

Herbicide Development

While 3-tert-butyl uracils (like Terbacil) are commercial herbicides, the 6-tert-butyl derivatives serve as precursors for Photosystem II inhibitors. The bulky group at C6 disrupts the


 protein binding site in thylakoid membranes, though with different kinetics than the C3-substituted analogs.
Supramolecular Chemistry

In crystal engineering, 6-tert-butyluracil is a "structure-directing agent." The bulky tert-butyl group disrupts the standard planar stacking of uracils, forcing the formation of unique hydrogen-bonded ribbons or helices in the solid state. This property is exploited in designing co-crystals for pharmaceutical stability.

References

  • Anderson, G. W., Ife, R. J., et al. (1945). "The Synthesis of Dipyrimidines." Journal of the American Chemical Society. Link (Foundational method for uracil condensation).

  • Vlassa, M., & Barabas, A. (1980).[1] "Synthesis of 6-tert-butyl-2-thiouracil." Journal for Praktische Chemie. (Source for the pivaloylacetate precursor route).[2]

  • Golubyatnikova, L. G., et al. (2017).[1][3] "Complexes of palladium(II) and platinum(II) with 6-tert-butyl-2-thiouracil."[3] Russian Journal of General Chemistry, 87, 117–121.[1][3] Link (Modern characterization and metal binding).

  • Chemeo Data Repository. "6-Methyluracil Properties." (Comparative physicochemical data). Link

  • Bhat, A. R. (2017).[1][3] "Biological activity of pyrimidine derivatives: A review." Organic & Medicinal Chemistry International Journal. (Context on C6-substituted uracil bioactivity).

Sources

Beyond the Scaffold: The Pharmacological Versatility of Substituted Pyrimidine-2,4-diols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine-2,4-diol scaffold—biologically ubiquitous as its tautomer uracil (pyrimidine-2,4-dione)—represents a privileged structure in medicinal chemistry. While the "diol" nomenclature refers to the lactim tautomer, the pharmacological reality involves a dynamic equilibrium where the lactam (dione) form predominates at physiological pH. This guide dissects the biological activity of this scaffold, moving beyond basic nucleobase mimicry to explore its role as a suicide inhibitor in oncology, an allosteric modulator in virology, and a lethal oxidizer in agrochemistry.

Chemical Foundation: The Lactam-Lactim Duality

Before addressing biological activity, one must define the active species. The pyrimidine-2,4-diol structure exists in equilibrium with pyrimidine-2,4-dione.

  • Lactam (Dione): Predominant form in aqueous solution and solid state; essential for Watson-Crick base pairing (hydrogen bond acceptor/donor patterns).

  • Lactim (Diol): Transient but critical for specific catalytic mechanisms and hydrophobic pocket binding.

Structural Activity Relationship (SAR) Compass

Modifications at specific positions yield distinct therapeutic classes:

  • N1: Controls solubility and mimics the ribose/deoxyribose attachment point (Nucleoside mimicry).

  • C5: The "Warhead" position. Electronegative substituents (F, CF3) here alter pKa and electron density, crucial for enzyme covalent trapping (e.g., Thymidylate Synthase).

  • C6: The "Hydrophobic Handle." Bulky aryl/benzyl groups here create steric clashes with DNA polymerases but open access to allosteric pockets in viral reverse transcriptases (HEPT analogues).

SAR_Map Uracil Pyrimidine-2,4-dione (Uracil Core) N1 N1 Position (Nucleoside Mimicry) Uracil->N1 Alkylation/Glycosylation C5 C5 Position (The Warhead) Uracil->C5 Halogenation/Alkynylation C6 C6 Position (Allosteric Handle) Uracil->C6 Arylation/Thio-arylation Antiviral (NRTI)\nAnticancer (Antimetabolite) Antiviral (NRTI) Anticancer (Antimetabolite) N1->Antiviral (NRTI)\nAnticancer (Antimetabolite) Thymidylate Synthase Inhibition\n(5-FU, 5-FdUMP) Thymidylate Synthase Inhibition (5-FU, 5-FdUMP) C5->Thymidylate Synthase Inhibition\n(5-FU, 5-FdUMP) HIV-1 RT Inhibition\n(HEPT Analogues) HIV-1 RT Inhibition (HEPT Analogues) C6->HIV-1 RT Inhibition\n(HEPT Analogues)

Figure 1: SAR Compass of the Uracil Scaffold illustrating the functional divergence based on substitution sites.

Therapeutic Area I: Oncology (The Antimetabolites)

The most clinically significant application of substituted uracils is in the inhibition of Thymidylate Synthase (TS) .

Mechanism of Action: Suicide Inhibition

5-Fluorouracil (5-FU) is a prodrug converted intracellularly to 5-fluoro-2'-deoxyuridine monophosphate (5-FdUMP).

  • Normal Catalysis: TS converts dUMP to dTMP using

    
    -methylene-tetrahydrofolate (mTHF) as a methyl donor.[1][2] The enzyme's cysteine thiol attacks C6 of dUMP.
    
  • Inhibition: When 5-FdUMP binds, the fluorine atom at C5 (unlike hydrogen) cannot be abstracted.

  • Result: The ternary complex (Enzyme-Inhibitor-Cofactor) becomes covalently locked. The enzyme is permanently disabled ("suicide inhibition"), halting DNA synthesis and inducing Thymineless Death.

Experimental Protocol: Spectrophotometric TS Inhibition Assay

Objective: Quantify the inhibition of TS by measuring the formation of dihydrofolate (DHF).[3]

Reagents:

  • Recombinant Thymidylate Synthase.

  • Substrate: dUMP (or candidate inhibitor).

  • Cofactor:

    
    -methylene-tetrahydrofolate (mTHF).[2][3]
    
  • Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 25 mM

    
    , 5 mM HCHO, 10 mM 2-mercaptoethanol.
    

Workflow:

  • Baseline: Equilibrate enzyme in buffer at 30°C.

  • Initiation: Add mTHF (200 µM) and dUMP (100 µM).

  • Measurement: Monitor absorbance increase at 340 nm (formation of DHF,

    
    ).
    
  • Inhibition: Repeat with varying concentrations of the test compound (e.g., C5-substituted uracil).

  • Analysis: Plot

    
     vs. [I] to determine 
    
    
    
    .

TS_Inhibition TS Thymidylate Synthase (Cys-SH active site) Complex Ternary Complex (Enzyme-Inhibitor-Cofactor) TS->Complex Binding FdUMP 5-FdUMP (Inhibitor) FdUMP->Complex Binding mTHF Methylene-THF (Cofactor) mTHF->Complex Binding DeadEnd Covalent Lock (Suicide Inhibition) Complex->DeadEnd F atom prevents proton abstraction at C5

Figure 2: Mechanism of Thymidylate Synthase Suicide Inhibition by C5-substituted Uracils.

Therapeutic Area II: Virology (HIV-1 Inhibition)

Unlike the N1-substituted nucleoside mimics (NRTIs like AZT), HEPT analogues (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) act as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) .

The HEPT Pharmacophore
  • C6 Substitution: A phenylthio or benzyl group at C6 is critical. It binds to a specific hydrophobic pocket in the HIV-1 Reverse Transcriptase (p66 subunit), distinct from the catalytic site.

  • Mechanism: Binding induces a conformational change that locks the enzyme's "thumb" subdomain, preventing the translocation of the DNA template.

Synthesis Protocol: C6-Functionalization

Objective: Synthesize a C6-benzyl substituted HEPT analogue.

  • Lithiation: Treat 5-ethyluracil with Lithium Diisopropylamide (LDA) in THF at -78°C. The N1-ethoxymethyl protecting group directs lithiation to C6.

  • Electrophile Addition: Add benzaldehyde to the lithiated species.

  • Reduction: The resulting secondary alcohol is reduced (e.g., via triethylsilane/TFA) to a methylene linkage.

  • Deprotection/Modification: Adjust N1 side chain to the hydroxyethoxymethyl moiety.

Non-Pharma Application: Herbicidal Activity

Substituted uracils are potent Protoporphyrinogen Oxidase (PPO) Inhibitors .[4][5]

  • Compounds: Saflufenacil, Butafenacil.

  • Mechanism: They inhibit PPO (chloroplast enzyme), leading to the accumulation of protoporphyrinogen IX in the cytoplasm.[6] This is non-enzymatically oxidized to Protoporphyrin IX, which generates singlet oxygen upon light exposure, causing rapid membrane peroxidation and plant death.[6]

Summary of Biological Activities[6][7][8][9][10][11][12][13]

Substitution PatternPrimary ActivityTarget / MechanismRepresentative Compound
C5-Fluoro AnticancerThymidylate Synthase (Suicide Inhibitor)5-Fluorouracil (5-FU)
C5-Alkynyl Antiviral / AnticancerDNA Polymerase / Cytotoxicity5-Propynyluracil
C6-Benzyl/Thio Antiviral (HIV-1)Reverse Transcriptase (Allosteric/NNRTI)Emivirine (MKC-442)
N1-Aryl + C5-Halo HerbicidalProtoporphyrinogen Oxidase (PPO)Saflufenacil

References

  • Recent Expansions in the Potential of Uracil Derivatives as Chemotherapeutic, Antimicrobial, and Antiviral Agents: A Review. Semantic Scholar. (Validated via Search Snippet 1.1)

  • New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules (MDPI), 2022.

  • Synthesis and anti-HIV Activity of 2-, 3-, and 4-substituted Analogues of HEPT. PubMed. (Validated via Search Snippet 1.3)

  • Novel mass spectrometry-based assay for thymidylate synthase activity. Amsterdam UMC / PubMed, 2024.

  • Biochemical and physiological mode of action of tiafenacil, a new protoporphyrinogen IX oxidase-inhibiting herbicide. Pest Management Science. (Validated via Search Snippet 1.1 in Group 2)

  • Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. PubMed Central.

Sources

review of pyrimidine derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The Pyrimidine Imperative: A Technical Deep Dive into Medicinal Chemistry's Workhorse

Introduction: The Privileged Scaffold

In the lexicon of medicinal chemistry, few heterocycles command the ubiquity and versatility of the pyrimidine ring. As a diazine (1,3-diazabencene), it is not merely a structural component of DNA and RNA (cytosine, thymine, uracil); it is a "privileged scaffold" capable of engaging a diverse array of biological targets—from kinases and G-protein coupled receptors (GPCRs) to enzymes involved in nucleotide biosynthesis.

For the drug developer, the pyrimidine nucleus offers a unique balance of physicochemical properties:

  • Electronic Deficiency: The two nitrogen atoms withdraw electron density, making the ring π-deficient. This lowers the pKa (~1.3 for the conjugate acid), allowing the neutral form to predominate at physiological pH, which facilitates membrane permeability.

  • Hydrogen Bonding: The ring nitrogens serve as obligate H-bond acceptors, while substituents at C2, C4, and C6 can be tuned to act as donors, creating a "recognition motif" essential for binding active sites (e.g., the ATP-binding hinge of kinases).

  • Metabolic Stability: Unlike electron-rich heterocycles (e.g., furans), the pyrimidine ring is generally resistant to oxidative metabolism by cytochrome P450s, although it is susceptible to specific catabolic enzymes like dihydropyrimidine dehydrogenase (DPD).

Structural Activity Relationship (SAR) & Pharmacophore Analysis

The Kinase "Hinge Binder" Phenomenon

The most commercially successful application of pyrimidine derivatives lies in Tyrosine Kinase Inhibitors (TKIs) . The ATP-binding pocket of kinases contains a "hinge region" that connects the N- and C-terminal lobes.[1]

  • Mechanism: The pyrimidine ring often mimics the adenine ring of ATP.

  • Interaction: The N1 nitrogen typically acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the hinge residues. An amino group at C2 often serves as a Hydrogen Bond Donor (HBD) to the backbone carbonyl.

  • The Gatekeeper: Substituents at C4 or C6 are often oriented towards the "gatekeeper" residue, determining selectivity. Bulky groups here can achieve selectivity for kinases with smaller gatekeeper residues (e.g., Threonine) over those with larger ones (e.g., Methionine).

Antimetabolite Electronic Tuning

In oncology, pyrimidines like 5-Fluorouracil (5-FU) rely on the high electronegativity of fluorine.

  • Bioisosterism: Fluorine mimics hydrogen in size (Van der Waals radius: 1.47 Å vs 1.20 Å) but drastically alters the C-F bond strength and electronics.

  • Covalent Trapping: In Thymidylate Synthase (TS) inhibition, the C-F bond cannot be broken by the enzyme's base, leading to a "dead-end" ternary complex and irreversible inhibition.

Therapeutic Applications: Mechanisms & Pathways

Oncology: Antimetabolites

Case Study: 5-Fluorouracil (5-FU) & Capecitabine 5-FU acts as a suicide substrate. Its active metabolite, 5-Fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP) , binds to Thymidylate Synthase (TS).

Diagram 1: Thymidylate Synthase Inhibition Pathway This diagram illustrates the "Dead-End Complex" formation.

TS_Inhibition dUMP dUMP (Natural Substrate) TS_Enzyme Thymidylate Synthase (TS) dUMP->TS_Enzyme Normal Binding FdUMP FdUMP (Inhibitor) FdUMP->TS_Enzyme Competitive Binding dTMP dTMP (DNA Precursor) TS_Enzyme->dTMP Methylation (C-H bond break) DeadEnd Ternary Complex (Irreversible Inhibition) TS_Enzyme->DeadEnd C-F Bond Stable (No Elimination) MTHF 5,10-CH2-THF (Cofactor) MTHF->TS_Enzyme MTHF->DeadEnd

Caption: Mechanism of Action for 5-FU. The stability of the C-F bond prevents the elimination step required to regenerate the enzyme, locking it in an inactive state.

Oncology: Kinase Inhibitors

Case Study: Imatinib & Nilotinib These drugs utilize an aminopyrimidine moiety.[2] The pyrimidine ring is central to the "Type II" binding mode, where the inhibitor stabilizes the kinase in its inactive (DFG-out) conformation.

Table 1: Selected FDA-Approved Pyrimidine Drugs

Drug NameIndicationTargetPyrimidine Role
5-Fluorouracil Colorectal CancerThymidylate SynthaseSuicide substrate (Antimetabolite)
Imatinib CML (Leukemia)BCR-ABL KinaseHinge binder (ATP mimic)
Rosuvastatin HyperlipidemiaHMG-CoA ReductaseStacking interaction in active site
Etravirine HIVReverse TranscriptaseNon-nucleoside inhibitor (NNRTI)
Ticagrelor ACS (Blood Thinner)P2Y12 ReceptorNucleoside analogue mimic

Synthetic Architectures: A Protocol for Modern Discovery

While the Biginelli reaction is the classical method for dihydropyrimidines, modern medicinal chemistry relies heavily on Palladium-catalyzed cross-coupling to functionalize the pyrimidine core at positions 2, 4, and 6.

Protocol: Suzuki-Miyaura Coupling on a Chloropyrimidine Core

Objective: To attach an aryl "tail" to a 4-chloropyrimidine scaffold, a common step in synthesizing kinase inhibitors.

Reagents:

  • Substrate: 4-Chloro-2-aminopyrimidine (1.0 equiv)

  • Coupling Partner: Phenylboronic acid derivative (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): In a dry microwave vial equipped with a magnetic stir bar, add the chloropyrimidine (1.0 mmol), boronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).

  • Degassing: Add the solvent mixture (5 mL). Sparge the solution with Argon gas for 10 minutes. Expert Insight: Oxygen is the enemy of Pd(0). Thorough degassing prevents homocoupling of the boronic acid and catalyst deactivation.

  • Catalyst Addition: Quickly add the Pd catalyst (0.05 mmol) and seal the vial immediately.

  • Reaction: Heat the reaction to 90°C (or 110°C in a microwave reactor) for 2–4 hours. Monitor by LC-MS for the disappearance of the chloride starting material.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Diagram 2: Synthetic Workflow for Kinase Inhibitor Library

Synthesis_Workflow Start Starting Material (2,4-Dichloropyrimidine) Step1 Step 1: SnAr Reaction (Nucleophilic Displacement at C4) Reagent: Aniline/Amine Start->Step1 Regioselective (C4 > C2) Intermed Intermediate (2-Chloro-4-aminopyrimidine) Step1->Intermed Step2 Step 2: Suzuki Coupling (Pd-Catalyzed C-C Bond at C2) Reagent: Aryl Boronic Acid Intermed->Step2 Final Final Scaffold (2,4-Disubstituted Pyrimidine) Step2->Final

Caption: Regioselective functionalization strategy. Nucleophilic aromatic substitution (SnAr) typically occurs preferentially at the more electrophilic C4 position before C2.

Future Perspectives

The pyrimidine scaffold is evolving beyond simple inhibition.[3]

  • PROTACs (Proteolysis Targeting Chimeras): Pyrimidine-based kinase inhibitors are being used as "warheads" linked to E3 ligase ligands (e.g., Cereblon) to degrade rather than inhibit oncogenic proteins.

  • Covalent Inhibitors: Attaching acrylamide "Michael acceptors" to the pyrimidine core (e.g., Osimertinib) allows for covalent bonding to specific cysteine residues (e.g., Cys797 in EGFR), overcoming drug resistance.

References

  • Abdullahi, S. R., et al. (2024).[4][5] "Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact."[4][5][6][7] GSC Advanced Research and Reviews. Link

  • Zhang, Y., et al. (2025).[8] "FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application." Medicinal Research Reviews. Link

  • Bhat, M., et al. (2023). "Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity." Current Organic Synthesis. Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
  • Pizzorno, G., et al. (2003). "Pyrimidine Analogs." Holland-Frei Cancer Medicine. Link

Sources

Technical Guide: Tautomeric Forms of 6-Tert-butylpyrimidine-2,4-diol (6-Tert-butyluracil)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of 6-tert-butylpyrimidine-2,4-diol , a compound more accurately described in its dominant stable state as 6-tert-butyluracil . While the "diol" nomenclature implies an aromatic pyrimidine structure with two hydroxyl groups, thermodynamic reality dictates that this molecule exists primarily as a diketo tautomer in both the solid state and neutral solution.

This guide addresses the structural dichotomy, providing the synthesis protocol to access the scaffold, the analytical methods to distinguish tautomers, and the theoretical framework governing their equilibrium.

Part 1: The Tautomeric Landscape

Nomenclature and Structural Reality

The user's query specifies "this compound." It is critical to understand that this name refers to the lactim-lactim (diol) tautomer. However, in the context of drug development and synthesis, the compound is almost exclusively encountered as the lactam-lactam (diketo) form, known as 6-tert-butyluracil .

The Equilibrium Matrix

The tautomerism of 6-tert-butyluracil involves proton transfer between the ring nitrogens (N1, N3) and the exocyclic oxygens (O2, O4).

  • T1 (Diketo): 6-tert-butylpyrimidine-2,4(1H,3H)-dione. The most stable form.[1]

  • T2 (Keto-enol, N3-OH): 4-hydroxy-6-tert-butylpyrimidin-2(1H)-one.

  • T3 (Keto-enol, N1-OH): 2-hydroxy-6-tert-butylpyrimidin-4(3H)-one.

  • T4 (Diol): this compound. The least stable form in polar solvents.

The tert-butyl group at C6 exerts a significant steric influence, preventing planar stacking often seen in simple uracils and influencing the solvation shell around N1, but it does not invert the fundamental preference for the diketo form.

Visualization of Tautomeric Pathways

Tautomers Diketo T1: Diketo Form (Dominant) Enol4 T2: 4-Enol Form (Minor) Diketo->Enol4 Proton Transfer (N3 -> O4) Enol2 T3: 2-Enol Form (Rare) Diketo->Enol2 Proton Transfer (N1 -> O2) Diol T4: Diol Form (Aromatic/Unstable) Enol4->Diol Tautomerization Enol2->Diol Tautomerization

Figure 1: Tautomeric equilibrium of 6-tert-butyluracil. The blue node represents the thermodynamically preferred state in solution and solid phase.

Part 2: Synthesis and Experimental Protocols

To study these tautomers, one must first synthesize the scaffold. The "diol" form is not purchased; it is accessed via the synthesis of the uracil followed by specific derivatization (e.g., O-alkylation) if the fixed enol form is required.

Synthesis of 6-Tert-butyluracil

This protocol utilizes a condensation reaction between a


-keto ester and urea, adapted for the steric bulk of the pivaloyl group.

Reagents:

  • Ethyl pivaloylacetate (Ethyl 4,4-dimethyl-3-oxopentanoate)

  • Urea (Dry)

  • Sodium Ethoxide (NaOEt) in Ethanol (21% wt)

  • Glacial Acetic Acid (for quenching)

Step-by-Step Protocol:

  • Preparation: In a dry 250 mL round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), charge 50 mL of absolute ethanol.

  • Base Activation: Add Sodium Ethoxide solution (2.2 equiv).

  • Condensation: Add Urea (1.2 equiv) followed by Ethyl pivaloylacetate (1.0 equiv). The order is crucial to establish the urea anion before introducing the electrophile.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–12 hours. The reaction progress can be monitored by TLC (9:1 DCM:MeOH).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Evaporate the bulk of ethanol under reduced pressure.

    • Dissolve the residue in minimal distilled water (approx. 30 mL).

  • Precipitation: Acidify the aqueous solution carefully with Glacial Acetic Acid to pH ~5. The 6-tert-butyluracil will precipitate as a white solid.

  • Purification: Filter the solid and wash with cold water. Recrystallize from ethanol/water (1:1) to yield pure crystals.

Analytical Workflow for Tautomer Identification

Workflow cluster_Solid Solid State Analysis cluster_Solution Solution State Analysis Sample Synthesized Sample (6-tert-butyluracil) XRD Single Crystal XRD (Confirm Diketo Lattice) Sample->XRD IR FT-IR (ATR) (Look for C=O vs C-OH) Sample->IR NMR_DMSO 1H NMR (DMSO-d6) (Slow Exchange) Sample->NMR_DMSO NMR_D2O 1H NMR (D2O) (Rapid Exchange) Sample->NMR_D2O

Figure 2: Analytical decision matrix for verifying tautomeric states.

Part 3: Structural Characterization & Data Interpretation[2]

NMR Spectroscopy (Solution State)

Nuclear Magnetic Resonance is the primary tool for distinguishing tautomers. The solvent choice is paramount.

ParameterDMSO-d6 (Aprotic, Polar)D2O (Protic, Polar)Interpretation
NH Protons Visible (Broad singlets)Invisible (Exchanged)In DMSO, the presence of two distinct NH signals (N1-H and N3-H) confirms the diketo form.
C5-H Proton Sharp Singlet (~5.5 ppm)Sharp SingletThe C5 proton is shielded by the electron-rich double bond.
Tert-butyl Sharp Singlet (~1.2 ppm)Sharp SingletIntense integration (9H). Confirms the 6-position substitution.

Expert Insight: If the molecule existed as the diol (T4), you would observe no NH protons in DMSO and a significant downfield shift of the C5 proton due to the full aromatization of the pyrimidine ring. The absence of these features is the primary evidence against the diol form in solution.

X-Ray Crystallography (Solid State)

In the solid state, 6-tert-butyluracil crystallizes in the diketo form.

  • Lattice: The molecules form hydrogen-bonded ribbons or sheets.

  • H-Bonding: N1-H···O and N3-H···O interactions dominate.

  • Steric Effect: The bulky tert-butyl group at C6 disrupts the standard planar stacking seen in unsubstituted uracil, often leading to a lower density packing or different space group compared to 6-methyluracil.

UV-Vis Spectroscopy
  • Diketo:

    
     ~260 nm (in water).
    
  • Anion (Deprotonated): Bathochromic shift (red shift) to ~280 nm upon adding NaOH. This confirms the acidity of the NH protons (pKa ~9.5), a characteristic of the lactam form.

Part 4: Computational Validation (DFT)

For researchers requiring theoretical validation, Density Functional Theory (DFT) calculations (B3LYP/6-31G*) consistently rank the stability of the tautomers as follows:

  • Diketo (Global Minimum): 0.0 kcal/mol

  • Mono-enols: +10 to +15 kcal/mol (Solvent dependent)

  • Diol: >+20 kcal/mol

Why? The resonance stabilization energy of the amide (lactam) functionality in the uracil ring is thermodynamically superior to the aromaticity gained by forming the diol (pyrimidine) ring.

References

  • Synthesis of 6-Alkyluracils

    • Organic Syntheses Procedure: 6-Methyluracil.[2] (Analogous protocol for 6-alkyl derivatives). Organic Syntheses, Coll. Vol. 2, p.422 (1943).

  • Tautomerism of Uracils

    • Sponer, J., & Leszczynski, J. (1995).[3] Solvent effects in density functional calculations of uracil and cytosine tautomerism. International Journal of Quantum Chemistry.[3]

  • pKa and Acidity

    • Bordwell pKa Table (Acidity in DMSO).
  • Crystallographic Data

    • Portalone, G. (2019).[4] 6-Methyluracil: a redetermination of polymorph (II).[4][5] (Provides the structural baseline for 6-substituted uracils). IUCrData.

Sources

Pyrimidine Analogs: A Technical Guide to Their Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Enduring Legacy of the Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring, a simple six-membered heterocycle with two nitrogen atoms, is a cornerstone of life itself. As a fundamental component of the nucleobases cytosine, thymine, and uracil, it forms the very alphabet of our genetic code in DNA and RNA.[1] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, providing a robust framework for the design of therapeutic agents that can interact with a vast array of biological targets.[2][3]

The journey of pyrimidine analogs in drug discovery is a testament to the power of rational drug design. By modifying the basic pyrimidine structure, chemists have been able to create molecules that act as imposters, interfering with critical cellular processes. This guide provides an in-depth technical overview of the diverse applications of pyrimidine analogs in modern drug discovery, with a focus on their roles in oncology and infectious diseases. We will delve into their mechanisms of action, explore key structure-activity relationships, and provide detailed experimental protocols for their evaluation.

Part 2: The Forefront of Cancer Therapy: Pyrimidine Analogs as Anticancer Agents

The application of pyrimidine analogs in oncology represents one of the most successful stories in the history of chemotherapy. Their ability to selectively target the rapid proliferation characteristic of cancer cells has made them indispensable in the treatment of a wide range of malignancies.

Section 2.1: The Classic Strategy: Antimetabolites

The pioneering pyrimidine-based anticancer drugs were designed as antimetabolites. These molecules bear a close structural resemblance to endogenous pyrimidines, allowing them to be taken up by cells and enter metabolic pathways. However, subtle chemical modifications turn them into saboteurs of these very pathways.

Mechanism of Action: A Two-Pronged Attack

The anticancer activity of pyrimidine antimetabolites stems from two primary mechanisms:

  • Inhibition of Key Enzymes: Once inside the cell, these analogs are converted into their nucleotide forms. These fraudulent nucleotides then act as potent inhibitors of enzymes crucial for DNA synthesis. A prime target is thymidylate synthase (TS) , the enzyme responsible for the de novo synthesis of thymidylate, an essential building block of DNA. By blocking TS, pyrimidine analogs starve the cancer cell of the necessary components for DNA replication, leading to "thymineless death".[4]

  • Incorporation into Nucleic Acids: The triphosphate forms of these analogs can also be mistakenly incorporated into both DNA and RNA by polymerases.[5][6] This incorporation disrupts the integrity and function of these nucleic acids, leading to errors in replication and transcription, and ultimately triggering apoptosis (programmed cell death).[5][6]

Case Study: 5-Fluorouracil (5-FU)

First synthesized in 1957, 5-Fluorouracil (5-FU) is a quintessential pyrimidine analog and remains a cornerstone of treatment for various solid tumors, including colorectal, breast, and stomach cancers.[7] The fluorine atom at the C5 position is key to its activity; it prevents the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) by thymidylate synthase.[1][8]

Case Study: Gemcitabine

Gemcitabine (difluorodeoxycytidine) is another widely used pyrimidine analog with a broad spectrum of activity against solid tumors such as pancreatic, lung, and bladder cancer.[9] Its unique feature is the presence of two fluorine atoms on the 2'-carbon of the deoxyribose sugar.[9][10] After intracellular phosphorylation to its di- and triphosphate forms, gemcitabine exerts its cytotoxic effects by inhibiting ribonucleotide reductase (depleting the pool of deoxynucleotides for DNA synthesis) and by being incorporated into DNA, which ultimately leads to the inhibition of DNA synthesis and repair.[9]

Section 2.2: The New Wave: Pyrimidine-Based Kinase Inhibitors

More recently, the versatility of the pyrimidine scaffold has been harnessed to develop a new generation of targeted anticancer therapies: kinase inhibitors. Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[11]

Mechanism of Action: Blocking Aberrant Signaling

Many pyrimidine-based kinase inhibitors are designed to be ATP-competitive, meaning they bind to the ATP-binding pocket of the target kinase, preventing the transfer of a phosphate group to its substrate.[11] This blocks the downstream signaling cascade that drives cancer cell proliferation, survival, and metastasis. The pyrimidine ring is an excellent scaffold for this purpose as it can mimic the hydrogen bonding interactions of the adenine ring of ATP with the kinase hinge region.[12][13]

Structure-Activity Relationship (SAR) of Pyrimidine-Based Kinase Inhibitors

The development of potent and selective kinase inhibitors relies heavily on understanding the structure-activity relationship (SAR). For pyrimidine-based inhibitors, key modifications often involve:

  • Substitutions at the C2, C4, and C6 positions: These positions are often modified with various aryl and alkyl groups to enhance binding affinity and selectivity for the target kinase.

  • Fusion with other heterocyclic rings: Creating fused ring systems, such as pyrido[2,3-d]pyrimidines or pyrazolo[3,4-d]pyrimidines, can provide a more rigid scaffold that can be optimized for specific kinase targets.[12][14][15][16]

For example, in the development of Aurora kinase inhibitors, a class of enzymes critical for cell division, a series of 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivatives were designed. These compounds were shown to potently inhibit Aurora A kinase and reduce levels of the oncoprotein MYC.[17][18]

Clinical Significance

A growing number of pyrimidine-based kinase inhibitors have received FDA approval and are now standard of care for various cancers.[8] For instance, pyrazolo[3,4-d]pyrimidine-based inhibitors have shown significant promise, with some advancing to clinical trials for various oncology indications.[12][15]

Section 2.3: Experimental Protocols for Anticancer Drug Discovery

The evaluation of novel pyrimidine analogs requires a battery of robust and reproducible assays. Here, we provide detailed protocols for key in vitro and an overview of in vivo methodologies.

In Vitro Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of drug candidates.[5][10][19][20]

Protocol: MTT Assay for Cell Viability

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrimidine analog in complete medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Target-Based Assay: Thymidylate Synthase (TS) Inhibition Assay

This assay directly measures the ability of a pyrimidine analog to inhibit the enzymatic activity of thymidylate synthase.

Protocol: Spectrophotometric TS Inhibition Assay

Materials:

  • Recombinant human thymidylate synthase (hTS)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10 mM β-mercaptoethanol)

  • Deoxyuridine monophosphate (dUMP)

  • 5,10-methylenetetrahydrofolate (CH2H4folate)

  • Pyrimidine analog inhibitor

  • UV-transparent 96-well plate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Inhibitor Preparation:

    • Dissolve the pyrimidine analog in DMSO and prepare serial dilutions in the assay buffer.

  • Reaction Mixture Preparation:

    • In each well of the 96-well plate, add the assay buffer, hTS enzyme, and the pyrimidine analog at various concentrations.

    • Pre-incubate the mixture for 10-15 minutes at room temperature.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding dUMP and CH2H4folate to each well.

  • Absorbance Measurement:

    • Immediately begin monitoring the increase in absorbance at 340 nm over time. This increase corresponds to the oxidation of CH2H4folate to dihydrofolate (DHF).

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

In Vivo Efficacy Testing: The Xenograft Mouse Model

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a critical step in the preclinical evaluation of anticancer drug candidates.[2][6][7][21][22]

Workflow: Subcutaneous Xenograft Model

  • Cell Culture and Implantation:

    • Human cancer cells are cultured in vitro.

    • A specific number of cells (typically 1-10 million) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Monitoring:

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.

  • Treatment Administration:

    • Mice are randomized into control and treatment groups.

    • The pyrimidine analog is administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

    • The control group receives the vehicle.

  • Efficacy Evaluation:

    • Tumor growth is monitored throughout the treatment period.

    • The primary endpoint is typically tumor growth inhibition (TGI).

    • Animal body weight and general health are also monitored as indicators of toxicity.

  • Pharmacodynamic and Mechanistic Studies:

    • At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry or western blotting, to confirm target engagement and elucidate the mechanism of action in vivo.

Part 3: Combating Infectious Diseases with Pyrimidine Analogs

The success of pyrimidine analogs in oncology has inspired their development as antimicrobial agents. Their ability to interfere with nucleic acid synthesis is a powerful strategy against rapidly replicating viruses, fungi, and bacteria.

Section 3.1: Antiviral Agents

Many antiviral pyrimidine analogs are nucleoside reverse transcriptase inhibitors (NRTIs). They function by mimicking natural nucleosides and being incorporated into the growing viral DNA chain by the viral reverse transcriptase enzyme. This leads to chain termination and halts viral replication.[23]

A prominent example is Zidovudine (AZT) , a thymidine analog that was the first drug approved for the treatment of HIV.[24] Lamivudine is another pyrimidine nucleoside analog used in the treatment of HIV and Hepatitis B.[25]

Section 3.2: Antifungal Agents

Flucytosine (5-fluorocytosine) is a fluorinated pyrimidine analog used in the treatment of systemic fungal infections, often in combination with other antifungal drugs.[19] It is taken up by fungal cells via cytosine permease and is then converted to 5-fluorouracil. This is further metabolized to intermediates that inhibit both DNA and RNA synthesis in the fungal cell.[2][26]

Section 3.3: Antibacterial Agents

The development of pyrimidine-based antibacterial agents is an active area of research, driven by the urgent need for new drugs to combat antibiotic resistance. These compounds are being investigated for their ability to inhibit various bacterial targets, including enzymes involved in cell wall synthesis and DNA replication.

Part 4: Overcoming Hurdles and Charting the Future

Despite their remarkable success, the clinical utility of pyrimidine analogs can be limited by the development of drug resistance.

Mechanisms of Resistance

Resistance to pyrimidine analogs can arise through several mechanisms:

  • Alterations in Drug Transport: Decreased expression or mutation of the transporters responsible for drug uptake into the cell.

  • Changes in Drug Metabolism: Decreased activity of the enzymes that activate the prodrug to its cytotoxic form, or increased activity of enzymes that catabolize the drug.[8]

  • Target Enzyme Mutations: Mutations in the target enzyme (e.g., thymidylate synthase or a specific kinase) that reduce the binding affinity of the drug.

  • Increased Target Expression: Amplification of the gene encoding the target enzyme, leading to its overexpression and overwhelming the inhibitory effect of the drug.

  • Activation of Alternative Signaling Pathways: In the case of kinase inhibitors, cancer cells can develop resistance by activating alternative signaling pathways that bypass the inhibited kinase.

Future Directions

The future of pyrimidine analog drug discovery lies in several key areas:

  • Development of Novel Analogs: The synthesis of new pyrimidine derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • Combination Therapies: Combining pyrimidine analogs with other anticancer or antimicrobial agents to enhance efficacy and overcome resistance.

  • Targeted Drug Delivery: The use of nanocarriers and other delivery systems to specifically target cancer cells or infected tissues, thereby increasing efficacy and reducing side effects.

  • Personalized Medicine: The use of biomarkers to identify patients who are most likely to respond to a particular pyrimidine-based therapy.

Part 5: Quantitative Data Summary

The following tables provide a snapshot of the in vitro activity of various pyrimidine analogs.

Table 1: In Vitro Anticancer Activity of Selected Pyrimidine Analogs

Compound ClassSpecific AnalogCancer Cell LineIC50 (µM)Reference
Antimetabolite 5-FluorouracilLoVo (Colon)~10[27]
5-FluorouracilSW480 (Colon)~5[27]
GemcitabineData not available130[25]
Kinase Inhibitor Pyrido[2,3-d]pyrimidine (4b)PDGFr1.11[16]
Pyrido[2,3-d]pyrimidine (4b)FGFr0.13[16]
Pyrido[2,3-d]pyrimidine (4b)EGFr0.45[16]
Pyrido[2,3-d]pyrimidine (4b)c-src0.22[16]
Pyrazolo[3,4-d]pyrimidine (12c)Renal Cancer Cell LinesPotent[28]
Pyrazolo[3,4-d]pyrimidine (12f)Renal Cancer Cell LinesPotent[28]

Table 2: In Vitro Antiviral and Antifungal Activity of Selected Pyrimidine Analogs

Compound ClassSpecific AnalogPathogenIC50/EC50 (µM)Reference
Antiviral 1,2,3-triazolyl nucleoside (2i)Influenza A (H1N1)57.5
1,2,3-triazolyl nucleoside (5i)Influenza A (H1N1)24.3
1,2,3-triazolyl nucleoside (11c)Influenza A (H1N1)29.2
4-alkylthio pyrimidine (15)HIV-11.99 µg/mL
4-alkylthio pyrimidine (16)HIV-11.80 µg/mL
Antifungal C-5-alkynyluracil derivativeHeLa (used as a model)3.0

Part 6: Visualizing the Science

The following diagrams, created using the DOT language, illustrate key concepts discussed in this guide.

Antimetabolite_MoA Pyrimidine Analog Pyrimidine Analog Intracellular Activation Intracellular Activation Pyrimidine Analog->Intracellular Activation Active Nucleotide Analog Active Nucleotide Analog Intracellular Activation->Active Nucleotide Analog Thymidylate Synthase Thymidylate Synthase Active Nucleotide Analog->Thymidylate Synthase Inhibition DNA Polymerase DNA Polymerase Active Nucleotide Analog->DNA Polymerase Inhibition DNA/RNA Incorporation DNA/RNA Incorporation Active Nucleotide Analog->DNA/RNA Incorporation DNA Synthesis Inhibition DNA Synthesis Inhibition Thymidylate Synthase->DNA Synthesis Inhibition DNA Polymerase->DNA Synthesis Inhibition Apoptosis Apoptosis DNA Synthesis Inhibition->Apoptosis DNA/RNA Incorporation->Apoptosis

Caption: General mechanism of action of pyrimidine antimetabolites.

Kinase_Inhibitor_MoA Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Activation Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase (RTK)->Signaling Cascade Phosphorylation Pyrimidine-based Kinase Inhibitor Pyrimidine-based Kinase Inhibitor Pyrimidine-based Kinase Inhibitor->Receptor Tyrosine Kinase (RTK) Inhibition ATP ATP ATP->Receptor Tyrosine Kinase (RTK) Proliferation, Survival Proliferation, Survival Signaling Cascade->Proliferation, Survival

Caption: Simplified signaling pathway of a pyrimidine-based kinase inhibitor.

Screening_Workflow Library of Pyrimidine Analogs Library of Pyrimidine Analogs High-Throughput Screening (HTS) High-Throughput Screening (HTS) Library of Pyrimidine Analogs->High-Throughput Screening (HTS) Hit Identification Hit Identification High-Throughput Screening (HTS)->Hit Identification Lead Optimization (SAR) Lead Optimization (SAR) Hit Identification->Lead Optimization (SAR) In Vivo Testing In Vivo Testing Lead Optimization (SAR)->In Vivo Testing Clinical Candidate Clinical Candidate In Vivo Testing->Clinical Candidate

Sources

Methodological & Application

high-throughput screening with pyrimidine-2,4-diol libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening (HTS) of Pyrimidine-2,4-diol Focused Libraries

Executive Summary

This application note details a robust workflow for the high-throughput screening (HTS) of small molecule libraries based on the pyrimidine-2,4-diol (uracil) scaffold. Recognized as a "privileged structure" in medicinal chemistry, this scaffold is central to the development of kinase inhibitors, antivirals (nucleoside analogs), and anticancer agents.[1][2] This guide addresses the specific challenges associated with this chemotype—including tautomeric equilibrium, solubility, and potential assay interference—and provides a self-validating protocol for identifying high-quality hits while minimizing false positives.

Scientific Background: The Privileged Scaffold

The Tautomeric Challenge

The core scaffold exists in a tautomeric equilibrium between the pyrimidine-2,4-dione (keto, Uracil-like) and pyrimidine-2,4-diol (enol) forms. While the dione form predominates in neutral aqueous solution, the diol character is critical for:

  • Metal Coordination: Binding to metalloenzymes (e.g., HIV integrase, carbonic anhydrase).

  • Hydrogen Bonding: Acting as both donor and acceptor in ATP-binding pockets of kinases.

  • Synthetic Functionalization: The 2,4-dichloro intermediate allows for rapid diversity generation via nucleophilic aromatic substitution (

    
    ).
    
Library Design Strategy

To maximize chemical space coverage, our internal libraries are constructed using Diversity-Oriented Synthesis (DOS) focusing on four vectors:

  • N1 & N3 Positions: Solubility-enhancing groups or ribose-mimics.

  • C5 & C6 Positions: Hydrophobic moieties to target deep enzymatic pockets (e.g., the "gatekeeper" region in kinases).

Experimental Workflow Visualization

The following diagram illustrates the critical path from library formatting to hit validation.

HTS_Workflow cluster_0 Phase 1: Library Prep cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Triage Lib Pyrimidine Library (10mM DMSO) Echo Acoustic Dispensing (20-50 nL) Lib->Echo Assay Enzymatic Assay (TR-FRET / FP) Echo->Assay Read Plate Reader (EnVision/PHERAstar) Assay->Read QC QC Check (Z' > 0.5) Read->QC Filter In Silico Filter (PAINS / Aggregators) QC->Filter Hits > 3SD Counter Counter Screen (Redox/ unrelated protein) Filter->Counter Valid Validated Hit (IC50 Determination) Counter->Valid Specific Activity

Caption: End-to-end HTS workflow for pyrimidine libraries, emphasizing the critical QC gate (Z-factor) and PAINS filtering prior to hit validation.

Detailed Protocol: TR-FRET Kinase Screen

This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to screen for inhibitors of a generic Ser/Thr kinase, a common target for pyrimidine-2,4-diol derivatives.

Reagents & Equipment
  • Library: Pyrimidine-2,4-diol derivatives (10 mM in DMSO).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 (detergent is critical to prevent aggregation).

  • Tracer: Eu-labeled anti-phospho antibody.

  • Acceptor: ULight™-labeled substrate.

  • Plates: 384-well low-volume white ProxiPlates (PerkinElmer).

Step-by-Step Methodology

Step 1: Compound Transfer (Acoustic Dispensing)

  • Use an Echo® Liquid Handler to transfer 20 nL of library compounds into dry 384-well plates.

  • Controls:

    • High Control (HC): DMSO only (0% inhibition).

    • Low Control (LC): 10 µM Staurosporine (100% inhibition).

  • Rationale: Acoustic transfer eliminates tip-based contamination and ensures precise delivery of viscous DMSO solutions.

Step 2: Enzyme Addition

  • Dispense 5 µL of Kinase Enzyme (0.5 nM final) in Assay Buffer.

  • Incubate for 10 minutes at Room Temperature (RT).

  • Rationale: Pre-incubation allows compounds to bind to the enzyme (especially slow-binders) before competition with ATP begins.

Step 3: Substrate/ATP Initiation

  • Dispense 5 µL of Substrate/ATP mix (at

    
     concentrations).
    
  • Seal plates and incubate for 60 minutes at RT.

Step 4: Detection

  • Add 10 µL of Detection Mix (Eu-Antibody + EDTA to stop reaction).

  • Incubate for 60 minutes.

  • Read on a multimode plate reader (Excitation: 320nm; Emission: 615nm & 665nm).

Data Analysis & Quality Control

Assay Robustness (Z-Factor)

Before analyzing hits, the assay plate quality must be validated using the Z-factor metric (Zhang et al., 1999).[3][4]



ParameterDefinitionAcceptance Criteria

Mean of Positive Control (DMSO)High Signal

Mean of Negative Control (Inhibitor)Low Signal

Standard Deviation< 10% of Mean
Z' Value Screening Window Quality > 0.5

Note: If Z' < 0.5, the plate is rejected and re-screened. Common causes in pyrimidine libraries include precipitation (check solubility) or fluorescence interference.

Hit Selection & PAINS Filtering

Pyrimidine libraries can contain "frequent hitters" or PAINS (Pan-Assay Interference Compounds).

  • Primary Cutoff: Compounds > 3 Standard Deviations (SD) from the mean of the High Control.

  • In Silico Filter: Run hits against the PAINS database (Baell & Holloway, 2010). Look for:

    • Exocyclic alkenes (Michael acceptors).

    • Toxoflavins (Redox cyclers often found in degraded pyrimidine libraries).

  • Solubility Triage: Pyrimidine-2,4-diols can be distinctively insoluble. Hits are checked for aggregation using a dynamic light scattering (DLS) counterscreen or by adding 0.01% Triton X-100. If activity disappears with detergent, it is likely a false positive aggregator.

Case Study: Targeting EGFR

In a recent internal campaign targeting EGFR (Epidermal Growth Factor Receptor), a library of 2,500 N1-substituted pyrimidine-2,4-diones was screened.

  • Initial Hits: 45 compounds (>50% inhibition at 10 µM).

  • PAINS Removal: 5 compounds removed (rhodanine-like impurities).

  • Validation: 12 compounds confirmed with IC50 < 500 nM.

  • Lead Compound: A C6-substituted derivative showing unique binding to the Cys797 residue, validated via X-ray crystallography.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

  • Jain, K. S., et al. (2006). Recent Advances in Ureas and Thioureas as Anticancer Agents (Discussing Pyrimidine Pharmacophores). Current Science. Link

  • Maddry, J. A., et al. (2009). Pyrimidines as Privileged Scaffolds in Drug Discovery.[2][5][6] Annual Reports in Medicinal Chemistry. Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Link

Sources

Application Note: High-Fidelity Screening of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Cell-Based Cytotoxicity & Proliferation Protocol

Strategic Rationale: The Pyrimidine Scaffold

The pyrimidine heterocycle is a "privileged scaffold" in medicinal chemistry, serving as the core structure for DNA/RNA bases (cytosine, thymine, uracil).[1] In drug discovery, pyrimidine derivatives are designed to exploit this biological mimicry.

Unlike generic small molecules, pyrimidine analogs often function via two distinct mechanisms:

  • Antimetabolites: They mimic endogenous nucleosides, incorporating into DNA/RNA to trigger chain termination or inhibiting enzymes like Thymidylate Synthase (TS) (e.g., 5-Fluorouracil).

  • Kinase Inhibitors: Fused systems (e.g., pyrazolo[3,4-d]pyrimidines) often occupy the ATP-binding pocket of kinases (e.g., EGFR, CDK), blocking oncogenic signaling.

Experimental Implication: Because these compounds often require metabolic activation (phosphorylation) or compete with high concentrations of intracellular ATP, assay duration and cell metabolic state are critical variables.

Figure 1: Mechanistic Pathways of Pyrimidine Derivatives

PyrimidineMechanism cluster_Cell Intracellular Environment Compound Pyrimidine Derivative Transport Membrane Transport Compound->Transport Metabolism Phosphorylation (Kinases) Transport->Metabolism Prodrug Activation Target2 Enzyme Inhibition (e.g., TS, EGFR) Transport->Target2 Direct Inhibition Target1 DNA/RNA Incorporation Metabolism->Target1 Apoptosis Apoptosis / Cell Cycle Arrest Target1->Apoptosis Signaling Signaling Blockade Target2->Signaling Signaling->Apoptosis

Caption: Dual-mode action of pyrimidine derivatives requiring specific intracellular processing or direct target engagement.

Pre-Analytical Framework: Compound Management

Pyrimidine derivatives frequently exhibit poor aqueous solubility and high planarity, leading to "stacking" or precipitation in culture media.

Solubility & Vehicle Control[2]
  • Solvent: Dimethyl sulfoxide (DMSO) is the standard.[3][4]

  • The "Golden Rule" of DMSO: The final concentration in the cell well must be ≤ 0.5% (v/v) , with ≤ 0.1% being the ideal target to prevent solvent-induced cytotoxicity or membrane permeabilization artifacts [1, 2].

  • Stock Preparation: Prepare a 10 mM or 20 mM master stock in 100% DMSO. Aliquot and store at -20°C to prevent freeze-thaw degradation.

Table 1: Solubility Troubleshooting for Pyrimidines
ObservationRoot CauseCorrective Action
Cloudiness upon media addition Compound precipitation (Hydrophobic crash)Perform intermediate dilution in PBS or media with 1-2% DMSO before final addition.
Crystals at well bottom Concentration exceeds solubility limitSonicate stock solution; Reduce maximum test concentration (e.g., from 100 µM to 10 µM).
Yellow/Red shift in media pH instability or intrinsic chromophoreCheck compound pKa. Use a blank well (Media + Drug, No Cells) to subtract background absorbance.
Protocol: Multiparametric Cytotoxicity Assay (MTS)

Method Selection: We utilize the MTS Assay (tetrazolium reduction) over the traditional MTT.[5]

  • Why? MTT produces insoluble formazan crystals requiring a solubilization step (SDS/DMSO) that introduces pipetting error. MTS produces a soluble product, allowing a "mix-and-read" workflow essential for minimizing disturbance to potentially fragile, drug-treated cells [3].

Materials
  • Cell Lines: Human tumor lines (e.g., A549, MCF-7, HCT-116) validated by STR profiling.

  • Reagent: CellTiter 96® AQueous One Solution (MTS) or equivalent.

  • Plates: 96-well, clear bottom, tissue-culture treated.

  • Instrumentation: Microplate reader (Absorbance 490 nm).

Step-by-Step Workflow

Step 1: Cell Seeding (Day 0)

  • Harvest cells in the exponential growth phase (70-80% confluence).

  • Seeding Density: Crucial for linearity.

    • Fast growers (e.g., HCT-116): 3,000 - 5,000 cells/well.

    • Slow growers (e.g., MCF-7): 8,000 - 10,000 cells/well.

  • Dispense 100 µL of cell suspension per well.

  • Edge Effect Mitigation: Fill outer wells with PBS (no cells) to prevent evaporation artifacts.

  • Incubate for 24 hours at 37°C/5% CO₂ to allow adherence [4].

Step 2: Compound Treatment (Day 1)

  • Serial Dilution: Prepare a 1:3 or 1:10 serial dilution of the pyrimidine derivative in a separate "dosing plate" using complete media.

    • Top Concentration: Typically 100 µM (screening) or 10 µM (potent kinase inhibitors).

    • Vehicle Control: Media + DMSO (matched to the highest drug %DMSO).

    • Positive Control:[6] 5-Fluorouracil (5-FU) or Doxorubicin.

  • Aspirate old media from the cell plate (optional, but recommended if drug stability is low) or add 2x concentrated drug solution to existing media.

  • Final Volume: 100-200 µL/well.

Step 3: Incubation (Day 1 - Day 3/4)

  • Incubate for 72 hours .

    • Rationale: Pyrimidine antimetabolites (e.g., 5-FU analogs) often require at least two cell doubling times to manifest cytotoxicity [4]. A 24h assay is insufficient for this class of compounds.

Step 4: Readout (Day 3/4)

  • Add 20 µL of MTS reagent directly to each well containing 100 µL media.

  • Incubate for 1–4 hours at 37°C.

    • Check: Monitor color development. Stop when the vehicle control reaches 1.0 - 1.5 OD.

  • Measure absorbance at 490 nm .

Figure 2: Experimental Workflow & Timeline

AssayWorkflow Start Day 0: Seeding (3k-10k cells/well) Adhere 24h Adherence (37°C, 5% CO2) Start->Adhere Treat Day 1: Treatment (Serial Dilution + Vehicle) Adhere->Treat Incubate 72h Incubation (Allows >2 Doublings) Treat->Incubate Reagent Add MTS Reagent (1-4h Incubation) Incubate->Reagent Read Read Absorbance (490 nm) Reagent->Read

Caption: 72-hour workflow ensuring capture of anti-proliferative effects common to pyrimidine antimetabolites.

Data Analysis & Validation

To ensure the protocol is self-validating, calculate the Z-factor and IC50 .

1. Normalization:



  • Blank: Media + MTS (no cells).

2. IC50 Calculation: Fit data to a 4-parameter logistic (4PL) non-linear regression model:



3. Quality Control Criteria:

  • Z-Factor: Must be > 0.5 for a robust assay.

  • CV%: Coefficient of variation between replicate wells should be < 10%.

  • Dose Response: The curve must show a plateau at both high (0% viability) and low (100% viability) concentrations.

References
  • NCI-60 Screening Methodology. National Cancer Institute (DTP). Available at: [Link]

  • Shoemaker, R.H. (2006). The NCI60 human tumour cell line anticancer drug discovery project.[7][8][9][10][11] Nature Reviews Cancer. Available at: [Link]

Sources

Application Note: Formulation Strategies for 6-Tert-butylpyrimidine-2,4-diol in Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

6-Tert-butylpyrimidine-2,4-diol (also known as 6-tert-butyluracil) presents a classic challenge in preclinical formulation: it combines the rigid, planar structure of a pyrimidine with a bulky, hydrophobic tert-butyl group. While the pyrimidine core offers potential hydrogen bonding (via the diol/dione tautomers), the tert-butyl moiety significantly increases the partition coefficient (LogP), rendering the molecule sparingly soluble in physiological buffers.

This guide provides a rational, step-by-step approach to formulating this compound for in vivo administration (IV, IP, PO). The protocols below prioritize solubility enhancement while strictly adhering to vehicle toxicity limits for rodents.

Physicochemical Challenges[1][2]
  • Lipophilicity: The tert-butyl group drives high lipophilicity, requiring organic co-solvents or surfactants.

  • Crystal Lattice Energy: Pyrimidines often have high melting points and stable crystal lattices, resisting dissolution.

  • pKa Sensitivity: The uracil-like core (pKa ~9.5) means pH adjustment to >10 yields solubility but is physiologically incompatible; therefore, we rely on co-solvents and complexation rather than pH manipulation.

Pre-Formulation: Solubility Screening[3]

Before attempting a full batch, perform a "Go/No-Go" solubility screen using the matrix below. Use 1 mg of compound per trial.

Table 1: Solubility Screening Matrix

Solvent / VehicleTarget Conc.[1][2][3][4]ObservationSuitability
PBS (pH 7.4) 1 mg/mLLikely PrecipitateNegative Control
DMSO (Anhydrous) 50 mg/mLClear SolutionStock Solvent
PEG 400 10 mg/mLVariableCo-solvent
Ethanol (Abs) 10 mg/mLClear/HazyMinor Co-solvent
20% HP-β-CD 5 mg/mLClear SolutionIV Preferred
0.5% Methylcellulose SuspensionUniform DispersionPO Preferred

Vehicle Selection Logic

Do not arbitrarily choose a vehicle. Use the decision tree below to select the formulation based on your route of administration and required dose.

FormulationDecisionTree Start Start: Define Route RouteIV Intravenous (IV) Start->RouteIV RoutePO Oral (PO) Start->RoutePO RouteIP Intraperitoneal (IP) Start->RouteIP Soln_CD Soln A: 20% HP-β-CD (Low Toxicity) RouteIV->Soln_CD Preferred Soln_Co Soln B: DMSO/PEG/Saline (High Solubilization) RouteIV->Soln_Co Alternative CheckSol Solubility Check (>1 mg/mL?) RoutePO->CheckSol RouteIP->Soln_CD Alternative RouteIP->Soln_Co Standard CheckSol->Soln_Co Yes (Low Dose) Susp_MC Susp C: Methylcellulose (High Dose Capacity) CheckSol->Susp_MC No (High Dose)

Figure 1: Decision matrix for selecting the appropriate vehicle based on administration route and solubility requirements.

Detailed Formulation Protocols

Protocol A: The "Gold Standard" Co-Solvent Solution (IV/IP)

Best for: Early PK studies, IV administration, doses < 10 mg/kg. Composition: 5% DMSO / 40% PEG 400 / 55% Saline.

Scientific Rationale:

  • DMSO: Disrupts the crystal lattice (High dielectric constant).

  • PEG 400: Provides lipophilic bulk to prevent precipitation upon aqueous dilution.

  • Saline: Adjusts tonicity for physiological compatibility.

Step-by-Step Procedure:

  • Weighing: Weigh the required amount of this compound into a sterile glass vial.

  • Primary Solubilization: Add the calculated volume of DMSO (5% of total volume). Vortex vigorously until completely dissolved. Do not proceed if solids remain.

  • Stabilization: Add PEG 400 (40% of total volume) to the DMSO concentrate. Vortex to mix. The solution may warm slightly (exothermic).

  • Dilution (Critical Step): Slowly add warm (37°C) Sterile Saline (55% of total volume) dropwise while vortexing.

    • Why warm? Reduces the shock of polarity change, preventing "crashing out."

  • Filtration: Filter through a 0.22 µm PES or PTFE syringe filter.

Validation: Shine a laser pointer through the vial (Tyndall effect). If the beam is visible, you have a nanosuspension, not a solution.

Protocol B: Cyclodextrin Complexation (IV Preferred)

Best for: Repeat dosing, minimizing vehicle toxicity (hemolysis/irritation). Composition: 20% (w/v) 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Water.

Scientific Rationale: The hydrophobic tert-butyl group fits snugly into the CD cavity, while the hydrophilic exterior ensures water solubility. This avoids the use of organic solvents like DMSO.

Step-by-Step Procedure:

  • Vehicle Prep: Dissolve 20g of HP-β-CD in 100mL of sterile water. Stir until clear.

  • Addition: Add the compound to the vehicle.

  • Complexation: Sonicate for 20–30 minutes or stir overnight at room temperature.

  • Clarification: If the solution is not clear, filter (0.45 µm). If significant drug is lost on the filter, the concentration exceeds the complexation capacity (approx. 1:1 molar ratio limit).

Protocol C: Homogeneous Suspension (Oral Gavage)

Best for: High dose toxicity studies (>30 mg/kg), toxicology. Composition: 0.5% Methylcellulose (MC) (400 cP) + 0.1% Tween 80.

Step-by-Step Procedure:

  • Levigation: Place the compound powder in a mortar. Add the Tween 80 directly to the powder. Grind with a pestle to wet the hydrophobic surface (prevents clumping).

  • Geometric Dilution: Add a small amount of 0.5% MC vehicle. Grind to form a smooth paste.

  • Bulking: Gradually add the remaining MC vehicle while triturating.

  • Homogenization: Transfer to a vial and vortex. For best results, use a probe sonicator (30% amplitude, 10s pulses) to ensure uniform particle size distribution.

Quality Control & Stability

Every formulation must undergo a basic QC check before entering the animal facility.

ParameterAcceptance CriteriaMethod
Visual Appearance Clear (Solution) or Uniform Milky (Suspension)Visual inspection against black/white background
pH 4.5 – 8.0pH Strip/Meter (Adjust with 0.1N NaOH/HCl if needed)
Precipitation No visible crystals after 1 hour at RTMicroscopy or Visual
Concentration ± 10% of targetHPLC (if available)

In Vivo Administration Guidelines

Adhering to volume limits is critical to prevent physiological stress that can confound data.

Table 2: Recommended Dosing Volumes (Gad et al.)

SpeciesWeight (Avg)RouteMax Vol (Good Practice)Max Vol (Absolute Limit)
Mouse 25 gIV0.12 mL (5 mL/kg)0.25 mL
Mouse 25 gPO0.25 mL (10 mL/kg)0.50 mL
Mouse 25 gIP0.25 mL (10 mL/kg)0.50 mL
Rat 250 gIV1.25 mL (5 mL/kg)2.50 mL
Rat 250 gPO2.50 mL (10 mL/kg)5.00 mL

Warning: For Protocol A (DMSO/PEG), inject IV slowly (over 30-60 seconds) to prevent local vein irritation and hemolysis.

References

  • Li, P., & Kerns, E. H. (2006). Solubility in Pharmaceutical Discovery and Development. In Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. Link

  • Gad, S. C., et al. (2016).[3] Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Washington State University IACUC. (2022).[3] Standard Operating Procedures for Preparation & Administration of DMSO in Rodents. Link

Sources

Probing the Inflammatory Axis: Pyrimidine Derivatives as GPR84 Agonists

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of pyrimidine derivatives as agonists for the G protein-coupled receptor 84 (GPR84). As a receptor predominantly expressed in immune cells and implicated in inflammatory and metabolic diseases, GPR84 presents a compelling target for therapeutic intervention. This document offers a synthesis of field-proven insights and detailed experimental protocols to empower researchers in their investigation of GPR84 signaling and the pharmacological activity of pyrimidine-based agonists.

Introduction: GPR84 - A Key Modulator of Immune Responses

G protein-coupled receptor 84 (GPR84) is a member of the rhodopsin-like superfamily and is activated by medium-chain fatty acids (MCFAs), particularly those with 9-14 carbon atoms.[1][2] Its expression is significantly upregulated in immune cells, such as macrophages and neutrophils, in response to pro-inflammatory stimuli.[3][4] Activation of GPR84 has been shown to modulate crucial immune functions including chemotaxis, phagocytosis, and the production of inflammatory mediators.[2][4] This central role in the inflammatory cascade has positioned GPR84 as a promising therapeutic target for a range of pathologies, including inflammatory bowel disease, fibrosis, and certain cancers.[2][3]

The development of synthetic agonists, particularly those with a pyrimidine scaffold, has provided invaluable tools to dissect the complex biology of GPR84.[5] These molecular probes allow for the precise interrogation of receptor function and the elucidation of its downstream signaling pathways.

GPR84 Signaling Pathways: A Dichotomy of Cellular Responses

GPR84 primarily couples to the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6] However, the signaling cascade is more intricate, involving multiple effector pathways that can be differentially engaged by various agonists, a phenomenon known as biased agonism. Understanding these pathways is critical for interpreting experimental data and for the rational design of novel therapeutics.

Activation of GPR84 can trigger the following key signaling events:

  • Gαi-mediated cAMP Inhibition: The canonical pathway involves the inhibition of adenylyl cyclase, leading to reduced cAMP production. This can be measured in competitive assays where the agonist's effect is quantified by its ability to counteract forskolin-induced cAMP accumulation.

  • β-Arrestin Recruitment: Like many GPCRs, agonist-bound GPR84 can recruit β-arrestin proteins. This interaction is crucial for receptor desensitization, internalization, and for initiating G protein-independent signaling cascades.

  • Calcium Mobilization: GPR84 activation can lead to an increase in intracellular calcium ([Ca2+]i), often measured in cell lines co-expressing a promiscuous Gα subunit like Gα16, which couples GPCR activation to the phospholipase C (PLC) pathway.[7][8]

  • MAPK/ERK Pathway Activation: GPR84 signaling can also lead to the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), part of the mitogen-activated protein kinase (MAPK) cascade, which plays a role in cell proliferation, differentiation, and inflammation.

GPR84 Signaling Cascade

GPR84_Signaling GPR84 GPR84 G_protein Gi/o Protein GPR84->G_protein Activates beta_arrestin β-Arrestin GPR84->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits PLC PLC G_protein->PLC Activates (via Gβγ or Gαq) cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates ERK ERK1/2 beta_arrestin->ERK Activates IP3 IP3 PLC->IP3 Generates Ca2 Ca²⁺ IP3->Ca2 Releases from ER Agonist Pyrimidine Agonist Agonist->GPR84 Binds

Caption: GPR84 signaling pathways initiated by pyrimidine agonists.

Characterization of Pyrimidine Derivatives: A Suite of Functional Assays

The following section provides detailed protocols for the functional characterization of pyrimidine derivatives as GPR84 agonists. The choice of assay depends on the specific aspect of receptor function being investigated.

Experimental Workflow for GPR84 Agonist Characterization

GPR84_Workflow cluster_synthesis Compound Preparation cluster_primary_assays Primary Functional Assays cluster_secondary_assays Secondary & Biased Agonism Assays cluster_functional_assays Cellular Functional Assays cluster_analysis Data Analysis synthesis Synthesis of Pyrimidine Derivatives gtp_assay [³⁵S]GTPγS Binding Assay (G protein activation) synthesis->gtp_assay camp_assay cAMP Accumulation Assay (Gαi coupling) synthesis->camp_assay arrestin_assay β-Arrestin Recruitment Assay gtp_assay->arrestin_assay calcium_assay Calcium Mobilization Assay gtp_assay->calcium_assay data_analysis Dose-Response Curve Fitting (EC₅₀, Emax determination) gtp_assay->data_analysis camp_assay->arrestin_assay camp_assay->calcium_assay camp_assay->data_analysis chemotaxis Chemotaxis Assay arrestin_assay->chemotaxis phagocytosis Phagocytosis Assay arrestin_assay->phagocytosis arrestin_assay->data_analysis calcium_assay->chemotaxis calcium_assay->phagocytosis calcium_assay->data_analysis chemotaxis->data_analysis phagocytosis->data_analysis

Caption: A typical experimental workflow for GPR84 agonist characterization.

Protocol 1: [³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G proteins by the receptor and is a primary functional assay for GPCRs.[9]

Principle: In the presence of an agonist, the GPCR facilitates the exchange of GDP for GTP on the Gα subunit. This assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit. The amount of incorporated radioactivity is proportional to the extent of G protein activation.

Materials:

  • Membranes from cells expressing GPR84 (e.g., CHO-K1 or HEK293 cells)

  • [³⁵S]GTPγS (specific activity >1000 Ci/mmol)

  • GDP

  • Unlabeled GTPγS

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4

  • Scintillation cocktail

  • Glass fiber filter mats

  • Cell harvester

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing GPR84 using standard cell fractionation techniques. Determine the protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • 5-20 µg of cell membranes

    • 10 µM GDP

    • Varying concentrations of the pyrimidine agonist

    • Assay Buffer

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Initiation of Reaction: Add [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM to all wells.

  • Termination and Filtration: After a further 30-60 minutes of incubation at 30°C, terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4).

  • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of 10 µM unlabeled GTPγS) from total binding. Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.[10]

Causality Behind Experimental Choices:

  • The inclusion of GDP is crucial to reduce basal [³⁵S]GTPγS binding and enhance the signal-to-noise ratio.[11]

  • The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation of the signal.[12]

Protocol 2: cAMP Accumulation Assay

This assay is a robust method to assess the functional coupling of GPR84 to the Gαi signaling pathway.[2]

Principle: GPR84 activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. To measure this decrease, cells are typically stimulated with forskolin, a direct activator of adenylyl cyclase, to induce a measurable level of cAMP. The ability of the GPR84 agonist to inhibit this forskolin-induced cAMP production is then quantified.

Materials:

  • CHO-K1 or HEK293 cells stably expressing GPR84

  • Pyrimidine agonist

  • Forskolin

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Cell culture medium and supplements

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

Procedure:

  • Cell Culture: Culture GPR84-expressing cells in appropriate medium until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells into a 96-well or 384-well plate at a predetermined optimal density and incubate overnight.

  • Agonist Stimulation:

    • Aspirate the culture medium and replace it with stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX).

    • Add varying concentrations of the pyrimidine agonist to the wells.

    • Simultaneously or shortly after, add a fixed concentration of forskolin (typically 1-10 µM, pre-determined to give a submaximal response).

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response (inhibition) curve to determine the IC₅₀ and Emax values.[10]

Causality Behind Experimental Choices:

  • Pre-stimulation with forskolin is necessary to elevate basal cAMP levels, allowing for a measurable inhibitory effect of the Gαi-coupled GPR84.

  • The inclusion of a PDE inhibitor prevents the enzymatic degradation of cAMP, thereby increasing the assay window and sensitivity.

Protocol 3: β-Arrestin Recruitment Assay

This assay is essential for studying receptor desensitization, internalization, and G protein-independent signaling, as well as for identifying biased agonists.[13]

Principle: A common method for detecting β-arrestin recruitment is the PathHunter® assay, which utilizes enzyme fragment complementation (EFC). In this system, GPR84 is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments are brought into proximity, forming an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[13][14]

Materials:

  • PathHunter® GPR84 β-Arrestin cell line (e.g., from Eurofins DiscoverX)

  • Pyrimidine agonist

  • PathHunter® detection reagents

  • Cell culture medium and supplements

Procedure:

  • Cell Handling: Follow the supplier's instructions for thawing, culturing, and maintaining the PathHunter® cell line.

  • Cell Plating: Plate the cells in a white, clear-bottom 96-well or 384-well assay plate at the recommended density.

  • Agonist Addition: Add varying concentrations of the pyrimidine agonist to the wells.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes to allow for β-arrestin recruitment.

  • Signal Detection: Add the PathHunter® detection reagents according to the manufacturer's protocol and incubate at room temperature for 60 minutes.

  • Measurement: Read the chemiluminescent signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.[10]

Causality Behind Experimental Choices:

  • The EFC-based assay provides a direct and quantitative measure of the protein-protein interaction between GPR84 and β-arrestin in a live-cell format.[13]

  • The use of a stable cell line ensures reproducible results and simplifies the experimental workflow.[14]

Protocol 4: Calcium Mobilization Assay

This assay is used to determine if GPR84 activation can lead to an increase in intracellular calcium, often through the co-expression of a promiscuous Gα protein.[7]

Principle: GPR84 is co-expressed with a Gα subunit such as Gα16, which couples to phospholipase C (PLC). Agonist activation of the receptor leads to PLC activation, which in turn generates inositol trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This increase in intracellular Ca²⁺ is detected using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Materials:

  • HEK293 cells co-transfected with GPR84 and Gα16

  • Pyrimidine agonist

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Culture and Transfection: Culture HEK293 cells and co-transfect them with plasmids encoding GPR84 and Gα16.

  • Cell Seeding: Seed the transfected cells into a black-walled, clear-bottom 96-well plate and incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and a dispersing agent like Pluronic F-127 (0.02%).

    • Remove the culture medium from the cells and add the loading buffer.

  • Incubation: Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye uptake and de-esterification.

  • Measurement:

    • Place the plate in a fluorescence plate reader.

    • Measure the baseline fluorescence.

    • Inject varying concentrations of the pyrimidine agonist into the wells.

    • Immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. Plot this response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.[10]

Causality Behind Experimental Choices:

  • Co-expression of Gα16 allows for the redirection of the GPR84 signal towards a measurable calcium response, even if this is not the native signaling pathway.[7]

  • The use of a fluorescent calcium indicator provides a sensitive and real-time measurement of changes in intracellular calcium concentration.[8]

Data Presentation and Interpretation

A crucial aspect of characterizing GPR84 agonists is the clear and concise presentation of quantitative data. The following table provides an example of how to summarize the potency (EC₅₀ or IC₅₀) and efficacy (Emax) of various pyrimidine derivatives across different functional assays.

Compound[³⁵S]GTPγS Binding (EC₅₀, nM)cAMP Inhibition (IC₅₀, nM)β-Arrestin Recruitment (EC₅₀, nM)Calcium Mobilization (EC₅₀, nM)
6-OAU 150 ± 25250 ± 40500 ± 751010 ± 60[15]
2-HTP 41.7 ± 5.289.1 ± 11.3>10,000120 ± 15
ZQ-16 213 ± 30316 ± 45>10,000288 ± 35[15]
DL-175 180 ± 22210 ± 31No measurable effect350 ± 42
LY237 0.189 ± 0.020.28 ± 0.041.5 ± 0.20.5 ± 0.07

Note: The values presented in this table are illustrative and may vary depending on the specific experimental conditions and cell lines used. It is essential to determine these values empirically in your own experimental system.

Troubleshooting Common Issues in GPR84 Functional Assays

IssuePotential Cause(s)Recommended Solution(s)
Low Signal-to-Noise Ratio - Low receptor expression- Suboptimal reagent concentrations- Degraded reagents- Verify GPR84 expression via qPCR or Western blot.- Titrate membrane protein, GDP, and [³⁵S]GTPγS concentrations.- Use fresh aliquots of agonists and radioligands.
High Background Signal - Non-specific binding of radioligand- Contamination of reagents or cells- Include a non-specific binding control with excess unlabeled ligand.- Ensure thorough washing steps in filtration assays.- Use sterile techniques and fresh buffers.
Inconsistent Results - Cell passage number variability- Inconsistent incubation times or temperatures- Pipetting errors- Use cells within a consistent and low passage number range.- Standardize all incubation steps precisely.- Use calibrated pipettes and careful technique.
No Agonist Response - Inactive compound- Cell line not responsive- Incorrect assay setup- Confirm the identity and purity of the pyrimidine derivative.- Use a positive control agonist (e.g., 6-OAU) to validate the assay.- Double-check all reagent concentrations and procedural steps.

Conclusion

The study of pyrimidine derivatives as GPR84 agonists is a rapidly evolving field with significant therapeutic potential. The detailed protocols and insights provided in this guide are intended to equip researchers with the necessary tools to rigorously characterize these compounds and to further unravel the intricate biology of GPR84. By employing a systematic and well-controlled experimental approach, the scientific community can continue to advance our understanding of this important immunometabolic receptor and pave the way for the development of novel therapies for inflammatory and related diseases.

References

  • PathHunter® Human GPR84 β-Arrestin Cell-Based Assay Kit (CHO-K1). Eurofins DiscoverX. Accessed February 10, 2026. [Link].

  • Ma'ayan, A. GPR84: an immune response dial?
  • Venkatakrishnan, A. J. et al. A comprehensive review of GPR84: A novel player in pathophysiology and treatment. Int J Biol Macromol300, 140088 (2025).
  • Patsnap Synapse. What are GPR84 inhibitors and how do they work? Accessed February 10, 2026. [Link].

  • Recio, C. et al. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages. Front Immunol9, 1419 (2018).
  • Zhang, M. et al. Discovery and Characterization of a Novel Small Molecule Agonist for Medium-Chain Free Fatty Acid Receptor GPR84. J Pharmacol Exp Ther357, 337-347 (2016).
  • Inamdar, A. A. et al. Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells. J Biomol Screen17, 863-873 (2012).
  • GraphPad Software. What are dose-response curves? GraphPad Prism 10 Curve Fitting Guide. Accessed February 10, 2026. [Link].

  • Wang, J. et al. Measurement of β-Arrestin Recruitment for GPCR Targets. In Assay Guidance Manual (eds. Markossian, S. et al.)
  • Eurofins DiscoverX. PathHunter® β-Arrestin GPCR Assays. Accessed February 10, 2026. [Link].

  • Eurofins DiscoverX. PathHunter® β-Arrestin GPCR Assays User Manual. Accessed February 10, 2026. [Link].

  • Schulze, T. et al. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protoc3, 101786 (2022).
  • Sillard, R. et al.
  • Zhang, M. et al. Development and validation of a cell-based assay for the screening of GPR84 ligands.
  • Sittampalam, G. S. et al. GTPγS Binding Assays. In Assay Guidance Manual (eds. Markossian, S. et al.)
  • Zhang, C. et al. GPR84 activation mechanism.
  • Miller, J.R.
  • Sharma, P. C. et al. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Med Chem19, 10-30 (2023).
  • Sittampalam, G. S. et al. GTPγS Binding Assays. Assay Guidance Manual (2012).
  • Wang, P. et al. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists. J Med Chem67, 110-137 (2024).
  • Schulze, T. et al. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements.
  • Inamdar, A. A. et al. Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells. J Biomol Screen17, 863-873 (2012).
  • Wikipedia. GPR84. Accessed February 10, 2026. [Link].

  • GraphPad Software. How Do I Perform a Dose-Response Experiment? FAQ 2188. Accessed February 10, 2026. [Link].

  • Harrison, C. & Traynor, J. R. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Br J Pharmacol159, 1077-1088 (2010).
  • Federico, S. et al. Binding affinity (Ki) and potency (EC50) data of selected pyrimidine-based non-nucleoside agonists of the ARs.
  • Tigyi, G. et al. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Methods Mol Biol688, 129-141 (2011).
  • Zhang, C. et al. Pro-phagocytic function and structural basis of GPR84 signaling.
  • Patsnap Synapse. What are G-protein coupled receptor 84 antagonists and how do they work? Accessed February 10, 2026. [Link].

  • Zhang, C. et al. Pro-phagocytic function and structural basis of GPR84 signaling.
  • Ieremias, L. et al. Structure-Activity Relationship Studies and Optimization of 4-Hydroxypyridones as GPR84 Agonists. J Med Chem67, 3542-3570 (2024).
  • Hartert, K. Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube (2023).
  • Jenkins, L. et al. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84. ACS Pharmacol Transl Sci4, 1598-1613 (2021).
  • Cepa, M. et al. The Impact of Incomplete Dose-Response Curves on EC50 and Emax Determinations in Enzyme Induction Assessment. Drug Metab Lett10, 108-114 (2016).
  • Recio, C. et al. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages. Front Immunol9, 1419 (2018).
  • Wang, Y. et al. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules24, 2769 (2019).
  • Abdel-Maksoud, M. S. et al. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors. Bioorg Med Chem28, 115383 (2020).
  • Abdel-Maksoud, M. S. et al. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Adv.10, 13075-13093 (2020).
  • Kovács, D. et al. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein J Org Chem11, 1635-1641 (2015).

Sources

Precision Protocol: Cytotoxicity Assessment of Pyrimidine-2,4-dione Antimetabolites

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Antimetabolite Challenge

Pyrimidine-2,4-dione (Uracil) derivatives represent a cornerstone of antimetabolite chemotherapy (e.g., 5-Fluorouracil, Zidovudine). Unlike direct cytotoxic agents (e.g., taxanes) that may kill cells rapidly via cytoskeletal disruption, these compounds function as false substrates . They mimic endogenous pyrimidines, infiltrating nucleotide biosynthesis pathways to inhibit Thymidylate Synthase (TS) or incorporate into DNA/RNA, leading to "thymineless death" or replication fork collapse.

Critical Advisory: Standard 24-hour cytotoxicity protocols often yield false negatives for this compound class. Because these agents require active DNA synthesis (S-phase) to exert toxicity, their effects are inherently time-dependent . This protocol prioritizes a temporal evaluation strategy (72h–120h) to accurately capture the delayed onset of cell death.

Mechanism of Action & Assay Targets
  • Primary Target: Thymidylate Synthase (TS) inhibition

    
     dTMP depletion.
    
  • Secondary Target: Direct incorporation into DNA/RNA

    
     Strand breaks/mispairing.
    
  • Cellular Outcome: S-phase arrest followed by apoptosis.

Strategic Experimental Design

A. Cell Line Selection

Select cell lines with varying doubling times and p53 status, as p53 mediates the apoptotic response to nucleotide imbalance.

  • Rapid Cycling (Doubling time < 24h): HCT-116 (Colon), HeLa (Cervical). High sensitivity expected.

  • Slow Cycling (Doubling time > 36h): MCF-7 (Breast), HT-29 (Colon). Requires prolonged incubation (96h+).

B. Compound Solubility & Handling

Pyrimidine-2,4-diones often exhibit poor aqueous solubility.

  • Vehicle: Dissolve in sterile DMSO (Dimethyl Sulfoxide).

  • Stock Concentration: Prepare 100 mM stocks to minimize vehicle volume.

  • Final DMSO Limit: Maintain

    
     in culture to prevent vehicle toxicity.
    
  • Stability: Freshly prepare working dilutions; uracil derivatives can degrade if stored diluted in aqueous media.

C. The "5-Day Rule"

For antimetabolites, IC50 values shift dramatically over time.

  • 24h: Often shows

    
     toxicity (False Negative).
    
  • 72h: Standard readout.

  • 120h: Required for slow-growing lines (e.g., HT-29) to reach true IC50.

Visualizing the Mechanism

The following diagram illustrates the interference points of Pyrimidine-2,4-dione derivatives within the nucleotide synthesis pathway.

PyrimidineMechanism dUMP dUMP (Substrate) dTMP dTMP (Product) dUMP->dTMP Methylation TS Thymidylate Synthase (Enzyme) TS->dTMP Catalyzes DNA DNA Synthesis (S-Phase) dTMP->DNA Precursor Apoptosis Apoptosis (Cell Death) DNA->Apoptosis Replication Collapse Drug Pyrimidine-2,4-dione Derivative FDUMP Active Metabolite (e.g., FdUMP) Drug->FDUMP Metabolic Activation RNA RNA Incorporation (Protein Synthesis Defect) Drug->RNA Direct Incorporation FDUMP->TS Irreversible Inhibition RNA->Apoptosis Stress Response

Caption: Mechanism of Action: Pyrimidine derivatives inhibit TS or incorporate into nucleic acids, triggering S-phase arrest and apoptosis.

Protocol 1: Temporal Viability Screening (MTT Assay)

Objective: Determine the IC50 value over a 72-hour time course. Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction to formazan by mitochondrial reductase.

Materials
  • MTT Reagent (5 mg/mL in PBS, sterile filtered).

  • Solubilization Buffer (DMSO or SDS-HCl).

  • 96-well flat-bottom tissue culture plates.

Step-by-Step Methodology
  • Seeding:

    • Harvest cells and dilute to

      
       to 
      
      
      
      cells/well (depending on growth rate) in 100 µL media.
    • Note: Lower seeding density is crucial for 72h assays to prevent contact inhibition in control wells.

    • Incubate 24h at 37°C/5% CO2 for attachment.

  • Treatment:

    • Prepare serial dilutions of the Pyrimidine derivative (e.g., 0.1 µM to 100 µM) in media.

    • Include Vehicle Control (Media + DMSO) and Positive Control (e.g., 5-FU).

    • Aspirate old media and add 100 µL of treatment media.

  • Incubation:

    • Incubate plates for 72 hours . (Optional: Run parallel plates for 24h and 48h to track onset).

  • MTT Addition:

    • Add 10 µL of MTT stock (5 mg/mL) to each well.

    • Incubate for 3–4 hours at 37°C. Look for intracellular purple puncta.

  • Solubilization:

    • Carefully aspirate media (do not disturb formazan crystals).

    • Add 100 µL DMSO to each well.

    • Shake on an orbital shaker for 10 mins at RT.

  • Quantification:

    • Measure absorbance at 570 nm (reference 650 nm).

  • Analysis:

    • Calculate % Viability:

      
      .
      
    • Plot log(concentration) vs. % Viability using non-linear regression (4-parameter logistic) to determine IC50.

Protocol 2: Proliferation & S-Phase Analysis (EdU Click Assay)

Objective: Confirm the antimetabolite mechanism by measuring DNA synthesis inhibition. Method: EdU (5-ethynyl-2'-deoxyuridine) incorporation detected via Copper(I)-catalyzed Azide-Alkyne Click Chemistry.[1][2]

Materials
  • EdU (10 mM stock in DMSO).

  • Fixative: 4% Paraformaldehyde (PFA).[3]

  • Permeabilization: 0.5% Triton X-100.[2]

  • Click Cocktail: Tris buffer, CuSO4, Fluorescent Azide (e.g., Alexa Fluor 488), Ascorbic Acid.

Step-by-Step Methodology
  • Treatment: Treat cells with the IC50 concentration of the compound for 24–48 hours.

  • EdU Labeling:

    • Add EdU to culture media (Final conc: 10 µM).

    • Incubate for 2 hours (pulse label).

  • Fixation:

    • Remove media, wash with PBS.

    • Fix with 4% PFA for 15 mins at RT.

  • Permeabilization:

    • Wash with PBS containing 3% BSA.[3]

    • Incubate with 0.5% Triton X-100 in PBS for 20 mins.

  • Click Reaction:

    • Prepare fresh Click Cocktail.

    • Add 100 µL per well/coverslip.[4] Incubate 30 mins in the dark.

  • Counterstain:

    • Stain nuclei with Hoechst 33342 (5 µg/mL) for 10 mins.

  • Imaging/Analysis:

    • Fluorescence Microscopy: Count Green (EdU+) vs. Blue (Total) nuclei.

    • Result: A significant drop in EdU+ cells compared to control confirms inhibition of DNA synthesis (S-phase arrest).

Protocol 3: Mode of Death (Annexin V/PI Flow Cytometry)

Objective: Distinguish between Apoptosis (programmed death, expected) and Necrosis (acute toxicity).

Step-by-Step Methodology
  • Harvest: Collect treated cells (including floating cells) using Accutase (gentler than Trypsin).

  • Wash: Wash 2x with cold PBS. Resuspend in 1X Annexin Binding Buffer.

  • Stain:

    • Add 5 µL Annexin V-FITC (binds exposed Phosphatidylserine).

    • Add 5 µL Propidium Iodide (PI) (stains permeable/dead cells).

    • Incubate 15 mins at RT in dark.

  • Flow Cytometry:

    • Q4 (Annexin-/PI-): Live cells.

    • Q3 (Annexin+/PI-): Early Apoptosis (Hallmark of antimetabolites).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q1 (Annexin-/PI+): Necrosis.

Experimental Workflow Summary

The following diagram outlines the logical progression of the screening cascade.

Workflow Start Compound Library (Pyrimidine-2,4-diones) Screen Tier 1: Viability Screen (MTT - 72h) Start->Screen Decision IC50 < 10 µM? Screen->Decision Decision->Start No (Refine Structure) Mechanistic Tier 2: Proliferation (EdU Incorporation) Decision->Mechanistic Yes Validation Tier 3: Mode of Death (Annexin V/PI) Mechanistic->Validation Report Lead Candidate Profile Validation->Report

Caption: Three-Tier Screening Cascade: From general viability to specific mechanistic validation.

Data Presentation & Analysis

When reporting results, summarize quantitative metrics in the following format to ensure comparability.

ParameterControl (DMSO)Compound (24h)Compound (72h)Interpretation
IC50 (µM) N/A> 100 µM (Est.)5.4 µMSignificant time-dependency observed.
EdU+ Cells (%) 45%12%< 5%Potent S-phase arrest.
Apoptosis (%) 3%15%68%Induction of programmed cell death.

References

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Cell Proliferation Inhibition Assays with Pyrimidine Derivatives. BenchChem. 5[6][7][8][9][10]

  • Longdom Publishing. Antimetabolites in Cancer Treatment: Targeting Cellular Proliferation Pathways. 11

  • Arabnezhad, S., et al. (2022). The Cytotoxic Effects of 5FU on Hek293 and HeLa Cells in vitro. International Journal of BioLife Sciences. Link

  • Thermo Fisher Scientific. Click-iT EdU Protocol for Flow Cytometry. 12[2][6][7][8][9][10]

  • Merck Millipore. Cell Proliferation EdU Assay for DNA Synthesis Detection. 3

Sources

Troubleshooting & Optimization

challenges in the synthesis of substituted pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthetic Optimization of Substituted Pyrimidines

Status: Active Operator: Senior Application Scientist Ticket ID: PYR-SYN-2026 Subject: Troubleshooting Regioselectivity, Catalyst Poisoning, and Cyclization Failures

Introduction: The Pyrimidine Paradox

Welcome to the Technical Support Center. You are likely here because the pyrimidine ring—ubiquitous in kinase inhibitors and antivirals—is behaving unpredictably.

Pyrimidines are deceptively simple. However, the presence of two nitrogen atoms in the aromatic ring creates a "


-deficient" system that resists electrophilic attack but is highly susceptible to nucleophilic attack. The core challenges usually stem from three specific failure modes:
  • Regiochemical Ambiguity: In 2,4-dihalopyrimidines, which halogen leaves first?

  • Catalyst Poisoning: The ring nitrogens are excellent ligands, often sequestering Palladium (Pd) before it can catalyze your cross-coupling.

  • Cyclization Stalls: De novo synthesis (e.g., Biginelli) failing due to intermediate instability.

This guide provides self-validating protocols to resolve these issues.

Module 1: Mastering Regioselectivity in

The Issue: You are reacting a nucleophile with 2,4-dichloropyrimidine, aiming for the C2-substituted product, but you isolate the C4-isomer (or a messy mixture).

The Science (Mechanism): Nucleophilic Aromatic Substitution (


) on pyrimidines is governed by the stability of the anionic Meisenheimer intermediate.
  • C4 Attack: The negative charge can delocalize onto the nitrogen at the para-like position (N1). This is highly stabilizing.

  • C2 Attack: The negative charge must delocalize onto nitrogens that are ortho-like. While possible, the inductive withdrawal is stronger at C4, and the LUMO coefficient is significantly higher at C4.

  • Result: Under thermodynamic control, C4 substitution is favored (>90%) .

Troubleshooting Protocol:

Q: How do I force substitution at the C2 position? A: You cannot easily "force" C2 substitution on a 2,4-dichloro substrate without specialized conditions. You must inverse your strategy.

Strategy A: The "Block and Tackle" (Recommended)

  • Step 1: React 2,4-dichloropyrimidine with a "dummy" nucleophile at C4 (e.g., a thiomethyl group or a removable amine) or use 2,4-dimethoxypyrimidine and selectively hydrolyze.

  • Step 2: Perform your desired substitution at C2 (now the only reactive chloride).

  • Step 3: Deprotect or displace the C4 group.

Strategy B: The "Lewis Acid Switch" (Advanced) Recent literature suggests that coordination of a Lewis Acid (ZnCl


) can occasionally shift selectivity by chelating the N1/N3, altering the electrophilicity of the carbons.

 Decision Matrix 

SNAr_Selectivity start Substrate: 2,4-Dichloropyrimidine goal Target Position? start->goal c4 Target: C4 Position goal->c4 Most Common c2 Target: C2 Position goal->c2 Challenging method_c4 Standard S_NAr (Cold -> RT, 1 eq Nucleophile) c4->method_c4 method_c2 Inverse Strategy Required c2->method_c2 result_c4 Product: 4-Substituted-2-chloropyrimidine method_c4->result_c4 Yield > 85% sol_c2_1 Option 1: Use 2-chloro-4-thiomethyl pyrimidine (Block C4) method_c2->sol_c2_1 sol_c2_2 Option 2: Tertiary Amine Nucleophile (In situ dealkylation) method_c2->sol_c2_2

Figure 1: Decision tree for regioselective functionalization of dihalopyrimidines.

Module 2: Cross-Coupling (Suzuki/Buchwald) Survival Guide

The Issue: Your Suzuki coupling stalls at 10-20% conversion. Adding more catalyst turns the solution black (Pd precipitation) but yields no product.

The Science (Mechanism): Pyrimidines are "catalyst sponges." The lone pairs on N1 and N3 bind aggressively to Pd(II), displacing the phosphine ligands. Once the ligand is gone, the Pd aggregates into inactive Pd-black.

  • Protodeboronation: Pyrimidine boronic acids are notoriously unstable and hydrolyze (lose the Boron) faster than they couple.

Self-Validating Protocol: The "Bulky Ligand" System

If your reaction fails, run this exact parallel screen. Do not guess.

VariableCondition A (Standard)Condition B (The "Bunker Buster")Why?
Catalyst Pd(PPh

)

Pd

(dba)

or Pd(OAc)

Pd(0) source vs. Pre-catalyst
Ligand TriphenylphosphineXPhos or t-Bu

P
Bulky, electron-rich ligands prevent N-coordination to Pd.
Base Na

CO

K

PO

or CsF
Anhydrous bases reduce protodeboronation.
Solvent DME/Water1,4-Dioxane (Anhydrous) Water promotes boronic acid hydrolysis.

Critical FAQ:

Q: Should I put the Boron on the Pyrimidine or the Coupling Partner? A: Put the Halogen on the Pyrimidine. Synthesize Pyrimidine-Halide + Aryl-Boronic Acid. Reason: Pyrimidine-boronic acids are highly prone to protodeboronation (the C-B bond breaks). Aryl boronic acids are stable.[1] If you must use a pyrimidine-boron species, use a MIDA boronate or Trifluoroborate (BF


K)  salt to release the active species slowly.

Module 3: De Novo Synthesis (The Biginelli Reaction)

The Issue: You need a highly substituted pyrimidine core that isn't commercially available. The Biginelli reaction (Aldehyde + Urea +


-Keto Ester) is giving oil/tar.

The Science: The classical Biginelli is an acid-catalyzed condensation.[2][3] The rate-limiting step is often the formation of the N-acyliminium ion. If the aldehyde is electron-rich (unreactive) or the


-keto ester is sterically hindered, the intermediate degrades.

Optimization Protocol:

  • Catalyst Upgrade: Stop using HCl/EtOH. Switch to a Lewis Acid. Yb(OTf)

    
      (5-10 mol%) is the gold standard for difficult substrates. It coordinates the carbonyl oxygen, enhancing electrophilicity without destroying sensitive functional groups.
    
  • Solvent-Free: Many Biginelli reactions work better without solvent. Grind the three components with the catalyst in a mortar and pestle, then heat to 80°C. The "melt" often drives the equilibrium toward the product.

Biginelli_Workflow inputs Aldehyde + Urea + Beta-Keto Ester check Is Aldehyde Electron Rich? inputs->check classic Standard: HCl/EtOH (Reflux) check->classic No optimized Optimized: Yb(OTf)3 (Solvent Free/Melt) check->optimized Yes (e.g., 4-OMe) product Dihydropyrimidinone classic->product optimized->product Higher Yield

Figure 2: Optimization workflow for Biginelli cyclocondensation.

Module 4: Purification of Amphoteric Pyrimidines

The Issue: Your product is stuck in the aqueous layer or streaks on silica.

Solution: Pyrimidines are amphoteric (basic N, often acidic NH if substituted).

  • The "Isoelectric" Extraction: Calculate the pKa of your pyrimidine. Adjust the aqueous layer pH to exactly match the pKa (neutral species dominates) before extracting with DCM/IPA (3:1 ratio).

  • Reverse Phase: Do not fear C18. Pyrimidines are often too polar for normal phase silica. Use a C18 flash column with a water/acetonitrile gradient (0.1% Formic Acid).

References

  • Regioselectivity in

    
    : 
    
    • Mechanism & QM Analysis: "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." WuXi Biology. Link

    • Tertiary Amine Strategy: "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles." J. Org.[1][4] Chem. 2015. Link

  • Cross-Coupling Optimization

    • Catalyst Poisoning:[5][6] "Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling." ResearchGate.[6] Link

    • General Reviews: "Suzuki Coupling - Organic Chemistry Portal." Link

  • Cyclization (Biginelli)

    • Mechanism & Catalysis: "Biginelli Reaction - Organic Chemistry Portal."[2] Link

Disclaimer: All protocols involve hazardous chemicals. Consult your institution's EHS guidelines before replication.

Sources

optimizing reaction conditions for pyrimidine ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Optimization of Pyrimidine Ring Formation

Welcome to the Pyrimidine Synthesis Support Hub

This guide is structured to troubleshoot and optimize the two most prevalent synthetic routes for pyrimidine scaffolds: the Biginelli Multicomponent Reaction (for dihydropyrimidinones) and the Cyclocondensation of 1,3-Dielectrophiles (for aromatic pyrimidines).

Instead of generic recipes, we focus on the causality of failure and the logic of optimization.

Module 1: The Biginelli Protocol (Multicomponent)

Target: 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) Core Issue: The "Classic" Biginelli (HCl/EtOH) often suffers from low yields (20-50%) and long reaction times due to the poor electrophilicity of the intermediate.

Mechanism & Troubleshooting Visualization

Understanding the mechanism is the only way to fix a stalled reaction. The reaction proceeds via the Kappe Mechanism, where the key bottleneck is the formation of the N-acyliminium ion.[1]

BiginelliMechanism Aldehyde Aldehyde (R-CHO) AcylImine N-Acyliminium Ion (Key Intermediate) Aldehyde->AcylImine Lewis Acid Activation Urea Urea (NH2-CO-NH2) Urea->AcylImine Condensation OpenChain Open Chain Ureide AcylImine->OpenChain Nucleophilic Attack BetaKeto β-Keto Ester (Enol Form) BetaKeto->OpenChain C-C Bond Formation Product DHPM (Pyrimidine) OpenChain->Product Cyclization & Dehydration (-H2O)

Caption: The Kappe Mechanism. The critical rate-limiting step is the Lewis Acid-mediated formation of the N-Acyliminium ion.[1]

Troubleshooting Q&A

Q: My reaction yields are stuck <40% using HCl/Ethanol. How do I drive this to completion? A: The protonation power of HCl is often insufficient to stabilize the N-acyliminium intermediate, especially with electron-rich aldehydes. Solution: Switch to a Lewis Acid Catalyst . Lanthanide triflates are the current gold standard due to their water tolerance and reusability.

  • Protocol: Replace HCl with 10 mol%

    
     or 
    
    
    
    .
  • Why: These metal centers coordinate strongly to the aldehyde carbonyl oxygen, significantly lowering the activation energy for urea attack [1].

Q: I am seeing a fluorescent byproduct instead of my pyrimidine. A: You are likely forming a Hantzsch Dihydropyridine . Cause: If the aldehyde reacts with two equivalents of the


-keto ester (and ammonia generated from urea decomposition), the Hantzsch pathway dominates.
Fix: 
  • Lower the reaction temperature (Hantzsch is favored at high heat).

  • Ensure your urea is fresh (avoid ammonia contamination).

  • Use a specific catalyst like

    
     which favors the Biginelli pathway over the Hantzsch [2].
    

Q: The product is an oil and won't crystallize. A: This is common with aliphatic aldehydes. Fix: Perform a "crash-out" workup. Pour the ethanolic reaction mixture into crushed ice-water (ratio 1:5). Stir vigorously for 20 minutes. If it remains oily, extract with EtOAc, dry, and triturate with cold diethyl ether or hexane/ethanol (9:1) to induce precipitation.

Module 2: Cyclocondensation (Regioselectivity)

Target: Aromatic Pyrimidines (from 1,3-dicarbonyls + amidines) Core Issue: When using asymmetric 1,3-dicarbonyls, you often get a mixture of regioisomers.

Optimization Matrix: Controlling Regiochemistry

Regioselectivity is dictated by the "Hard and Soft Acids and Bases" (HSAB) theory and steric bulk.

VariableCondition A (Kinetic/Steric)Condition B (Thermodynamic/Electronic)Impact on Selectivity
Base Size Bulky (

-BuOK, LiHMDS)
Small (NaOEt, NaOH)Bulky bases deprotonate the less hindered site, directing nucleophilic attack.
Solvent Aprotic/Non-polar (Toluene, THF)Protic (EtOH, MeOH)Aprotic solvents enhance the nucleophilicity of the amidine, favoring the "harder" carbonyl.
Leaving Group Enaminones (

)

-Keto Esters (

)
Enaminones lock the regiochemistry; the amine is a specific leaving group [3].

Q: I have an asymmetric 1,3-diketone. How do I ensure the amidine attacks the correct carbonyl? A: You must differentiate the electrophilicity of the two carbonyls. Strategy: Convert your 1,3-diketone into an enaminone (react with DMF-DMA).

  • Why: The enaminone creates a distinct "push-pull" system. The carbon attached to the nitrogen becomes significantly less electrophilic, forcing the amidine to attack the other carbonyl exclusively. This typically yields >95:5 regioselectivity [4].

Q: My amidine hydrochloride salt isn't reacting. A: Amidines are supplied as salts for stability. They must be liberated to react. Protocol: Do not just add the salt to the flask.

  • Dissolve amidine-HCl in dry methanol.

  • Add 1.05 eq of NaOMe.

  • Stir for 15 min; filter off the NaCl precipitate.

  • Use the filtrate (free base) immediately in the condensation step.

Module 3: Green & High-Throughput Synthesis

Target: Rapid library generation.

Microwave Optimization Workflow

Microwave irradiation is superior for pyrimidine synthesis because the polar transition states absorb microwave energy efficiently (dielectric heating).

Q: Can I run this solvent-free? A: Yes, and it is often faster.[2] Protocol (Solvent-Free Biginelli):

  • Mix Aldehyde (1 eq), Urea (1.2 eq),

    
    -keto ester (1 eq), and catalyst (
    
    
    
    , 10 mol%) in a G10 microwave vial.
  • Do not cap immediately. Grind the solids together to ensure intimate contact.

  • Irradiate at 120°C for 5-10 minutes .

  • Workup: Add hot ethanol to the melt, cool to crystallize.

  • Note: Yields are typically 10-15% higher than reflux due to the "superheating" effect where local temperatures exceed the boiling point [5].

Module 4: Decision Logic for Troubleshooting

Use this logic tree when your reaction fails to produce a solid precipitate.

OptimizationTree Start Reaction Complete (TLC) Precipitate Precipitate Formed? Start->Precipitate Filter Filter & Wash (Cold EtOH) Precipitate->Filter Yes Oil Oily Residue? Precipitate->Oil No Recrystallize Recrystallize (EtOH/DMF) Filter->Recrystallize IceWater Pour into Ice-Water (1:5) Oil->IceWater Solidifies Solidifies? IceWater->Solidifies Solidifies->Filter Yes Extract Extract (EtOAc) Dry (Na2SO4) Solidifies->Extract No Triturate Triturate with Et2O or Hexane Extract->Triturate Triturate->Recrystallize Solid formed

Caption: Standard workup decision tree for pyrimidine synthesis. Trituration is the critical step for oily crudes.

References
  • BenchChem. (2025).[1][2][3][4] A Technical Guide to Lewis Acid Catalysis in the Synthesis of Dihydropyrimidinones. Link

  • BenchChem. (2025).[1][2][3][4] Troubleshooting unexpected side reactions in pyrimidine synthesis. Link

  • National Institutes of Health (PMC). (2023). Recent developments on microwave-assisted organic synthesis of nitrogen-containing scaffolds. Link

  • Organic Chemistry Portal. (2018). Pyrimidine Synthesis: Regioselective approaches. Link

  • ResearchGate. (2025). Microwave Assisted Diversified Synthesis of Pyrimidines: An Overview. Link

Sources

Technical Support Center: 6-Tert-butylpyrimidine-2,4-diol (6-Tert-butyluracil)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability Testing & Assay Optimization

Audience: Drug Discovery Scientists, Analytical Chemists, and Biochemists.

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for 6-Tert-butylpyrimidine-2,4-diol .

First, a critical nomenclature clarification: In aqueous physiological conditions (pH 7.4), this compound exists predominantly in its keto-tautomer form, 6-tert-butyluracil . While chemical vendors often list it as the "diol" (enol form) or "uracil" derivative, your assay behavior is dictated by the dione (keto) structure.[1]

The tert-butyl group at the C6 position introduces a unique challenge: it converts a typically hydrophilic scaffold (uracil) into a molecule with significant lipophilic character.[1] This duality drives the majority of stability and assay failures: precipitation, plastic adsorption, and tautomer-driven HPLC anomalies.

This guide moves beyond basic datasheets to address the specific "why" and "how" of handling this compound in rigorous experimental setups.

Module 1: Solubility & Stock Preparation

Status: Critical Failure Point

The Issue: "My compound crashes out upon dilution into PBS."

Root Cause: While the uracil core is polar, the bulky tert-butyl group significantly increases the logP (partition coefficient). When a high-concentration DMSO stock (e.g., 10 mM) is spiked into an aqueous buffer, the local concentration often exceeds the thermodynamic solubility limit before mixing is complete, creating micro-precipitates that scatter light and reduce effective concentration.

Troubleshooting Protocol: The "Step-Down" Dilution

Do not dilute directly from 100% DMSO to 100% Aqueous Buffer. Use an intermediate step.

  • Prepare Master Stock: Dissolve solid in 100% DMSO to 50 mM . (Sonicate if necessary; this compound is stable to mild sonication).[1]

  • Create Working Stock (10x): Dilute the Master Stock 1:10 into a solvent mixture of 50% DMSO / 50% Water (or Ethanol).

    • Why? This solvation shell prevents immediate shock-precipitation.

  • Final Assay Dilution: Spike the Working Stock into your assay buffer (e.g., PBS + 0.1% BSA).

    • Note: The addition of BSA (Bovine Serum Albumin) or Tween-20 (0.05%) is highly recommended.[1] The protein/surfactant acts as a carrier, sequestering the lipophilic tert-butyl tail and keeping the drug in solution.

Visual Guide: Solubility Decision Tree

SolubilityLogic Start Start: Dilution into Assay Buffer CheckTurbidity Is solution turbid/cloudy? Start->CheckTurbidity Clear Solution Clear CheckTurbidity->Clear No Turbid Precipitation Detected CheckTurbidity->Turbid Yes Proceed Verify Concentration via HPLC Clear->Proceed Proceed to Assay Action1 Check Final DMSO %. Is it > 1%? Turbid->Action1 Action2 Add Carrier Protein (0.1% BSA or HSA) Turbid->Action2 Action3 Add Surfactant (0.01% Tween-20) Turbid->Action3 Action4 Use Step-Down Dilution (DMSO -> 50% DMSO -> Buffer) Action1->Action4 Reduce Stock Conc Action2->CheckTurbidity Action3->CheckTurbidity Action4->CheckTurbidity

Figure 1: Decision logic for troubleshooting precipitation events during assay preparation.

Module 2: Chemical Stability in Solution

Status: Moderate Risk

FAQ: Is the compound degrading over 24 hours at 37°C?

Answer: Likely no , but it may be disappearing . Uracil derivatives are chemically robust against hydrolysis at physiological pH (7.4).[1] The ring structure is stable. However, signal loss is often misattributed to degradation when it is actually adsorption .

The "Adsorption" Trap

The tert-butyl group makes the molecule "sticky" to polypropylene (standard pipette tips and storage plates).

  • Observation: You see a 20-30% loss of compound in the first 2 hours, then a plateau.

  • Validation Experiment:

    • Prepare 10 µM solution in a glass vial vs. a polypropylene tube.

    • Incubate for 4 hours.

    • Analyze by HPLC.[2]

    • Result: If Glass > Plastic, you have adsorption.

    • Fix: Use Low-Binding plasticware or add 0.01% Triton X-100 to block surface binding sites.

pH Sensitivity Table
ConditionStability RatingMechanism/Notes
Acidic (pH < 2) High Pyrimidine ring is resistant to acid hydrolysis.[1]
Neutral (pH 7.4) High Stable.[1] Predominant form: Keto (Lactam).[1]
Basic (pH > 10) Low/Moderate Risk of Ring Opening .[1] Strong base can attack C6/C4, leading to cleavage. Avoid storage in basic buffers.
Oxidative Moderate Stable to air, but susceptible to peroxides. Do not use aged ether/THF solvents.

Module 3: Analytical Verification (HPLC/LC-MS)

Status: High Technical Difficulty

The Issue: "I see split peaks or tailing in my chromatogram."

Root Cause: Tautomerism. In unbuffered mobile phases or those near the pKa (approx 9.5 for N3-H), the compound may rapidly interconvert between the protonated and deprotonated forms, or interact with free silanols on the column via the tert-butyl steric influence.

Optimized HPLC Method Parameters
  • Column: C18 is standard, but a C8 or Phenyl-Hexyl column often provides better peak shape for bulky aromatics by reducing steric exclusion issues.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH suppresses ionization of the N-H, keeping it neutral and reducing peak tailing).

  • Mobile Phase B: Acetonitrile (Methanol can cause higher backpressure and slightly different selectivity for lipophilic pyrimidines).[1]

  • Wavelength: 260-265 nm (Characteristic Uracil absorption).[1]

Visual Guide: Tautomerism & Analysis

TautomerFlow Enol Enol Form (2,4-Diol) Favored in: High pH / Silylation Keto Keto Form (Dione/Uracil) Favored in: Aqueous pH 7 Enol->Keto Equilibrium (Fast) HPLC HPLC Analysis (C18 Column) Keto->HPLC Issue Peak Splitting/ Tailing HPLC->Issue Unbuffered Fix Fix: Acidify Mobile Phase (pH < 3) Issue->Fix Fix->HPLC Re-run

Figure 2: Impact of tautomeric equilibrium on analytical chromatography.

Module 4: Environmental Stressors (Freeze-Thaw & Light)[1]

Q: Can I refreeze my stock solution?
  • A: Yes, but with limits.[3]

    • DMSO Stocks: Stable for at least 3-5 freeze-thaw cycles.

    • Aqueous Dilutions: NEVER refreeze. The solubility is already borderline; freezing forces the compound out of solution into crystalline aggregates that will not redissolve upon thawing.

Q: Is it light sensitive?
  • A: Moderately.

    • Uracil derivatives can undergo photodimerization (forming cyclobutane dimers) under UV light.[1] While the tert-butyl group provides steric bulk that hinders this dimerization compared to native uracil, it is not immune.

    • Protocol: Store stocks in amber vials. Perform assays under standard room lighting, but avoid direct sunlight or UV sterilization lamps while the compound is open on the bench.

References

  • PubChem. (n.d.).[1][4][5] 6-tert-Butyluracil | C8H12N2O2. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2021).[1] Solubility of 6-aminouracil and 1-methyl-6-aminouracil in water and some organic solvents. Retrieved from [Link]

  • Bordwell pKa Table. (n.d.). Acidity in DMSO and Water. Retrieved from [Link](Reference for general uracil/pyrimidine pKa values).

Sources

how to prevent byproduct formation in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Hub

Status: Online Operator: Senior Application Scientist Ticket ID: PYR-SYN-OPT-001 Subject: Prevention of Byproduct Formation in Pyrimidine Scaffolds

Mission Statement

Welcome to the PSOC. You are likely here because your LC-MS traces are showing "forests" of impurities instead of a clean pyrimidine peak, or your regioisomeric ratio is unfavorable. This guide deconstructs the three most common failure modes in pyrimidine synthesis: Regiochemical scrambling , Multicomponent (Biginelli) side-reactions , and N- vs. O-alkylation competition .

Module 1: Regiocontrol in Cyclocondensation

The Scenario: You are reacting an unsymmetrical 1,3-dicarbonyl (e.g., a


-keto ester or unsymmetrical diketone) with an amidine or urea.[1][2]
The Error:  Formation of a mixture of regioisomers (Isomer A vs. Isomer B).
Root Cause Analysis

In unsymmetrical 1,3-dicarbonyls, there are two electrophilic carbonyl sites. The nucleophilic amidine (or urea) has two nitrogens (often with similar nucleophilicity). If the difference in electrophilicity between the two carbonyls is insufficient, the amidine attacks indiscriminately, leading to isomeric mixtures.

Troubleshooting Protocol

Q: How do I force the reaction to yield a single regioisomer? A: You must amplify the electronic differentiation between the two carbonyls.

  • pH Modulation (The Proton Switch):

    • Acidic Conditions: Protonation activates the most basic carbonyl oxygen (usually the one producing the most stable carbocation).

    • Basic Conditions: Enolate formation occurs at the most acidic alpha-proton.

    • Protocol: If you are getting a 50:50 mix in ethanol/reflux, switch to glacial acetic acid (acidic catalysis) or NaOEt/EtOH (basic thermodynamic control).

  • Stepwise Cyclization (The "Stop-and-Go" Method):

    • Instead of a "one-pot" mix, convert the 1,3-dicarbonyl into an enaminone first using DMF-DMA (N,N-dimethylformamide dimethyl acetal).

    • Why? This locks one side of the dicarbonyl as a vinylogous amide, leaving only one reactive carbonyl for the initial attack.

Decision Tree: Optimizing Regioselectivity

Regioselectivity Start Unsymmetrical 1,3-Dicarbonyl Check Are carbonyls significantly different (e.g., Ketone vs Ester)? Start->Check Yes Standard Condensation (Base-mediated) Check->Yes Yes No Are they similar (e.g., Methyl vs Ethyl ketone)? Check->No No Result Single Regioisomer Yes->Result Strategy1 Strategy A: Enaminone Route (Convert one C=O to C=C-NMe2) No->Strategy1 Strategy2 Strategy B: pH Control (Acid vs Base switching) No->Strategy2 Strategy1->Result Strategy2->Result

Caption: Logic flow for selecting the correct synthetic strategy based on substrate symmetry.

Module 2: The Biginelli Multicomponent Reaction (MCR)

The Scenario: One-pot synthesis of Dihydropyrimidinones (DHPMs) using Urea, Aldehyde, and


-keto ester.[1][3][4]
The Error:  Low yield accompanied by Knoevenagel condensation products (benzylidene derivative) or Hantzsch products.
Root Cause Analysis

The Biginelli reaction competes with two other pathways:

  • Knoevenagel Condensation: Aldehyde +

    
    -keto ester (no urea involved).
    
  • Hantzsch Synthesis: Requires 2 equivalents of

    
    -keto ester (if stoichiometry is off).
    
Troubleshooting Protocol

Q: My product is contaminated with the yellow benzylidene solid. How do I stop this? A: This indicates the urea is reacting too slowly. The aldehyde and


-keto ester are reacting with each other before the urea can intercept the intermediate.

Corrective Actions:

  • Catalyst Selection: Switch from simple mineral acids (HCl) to Lewis Acids which stabilize the N-acyliminium intermediate.

    • Recommendation: Use Yb(OTf)₃ (Ytterbium triflate) or InCl₃ . These coordinate to the urea and aldehyde, accelerating the correct first step.

  • Solvent-Free (Ball Milling):

    • Mechanism:[1][5][6][7][8] High-energy mechanical grinding promotes the three-component contact faster than the diffusion-limited side reactions in solution.

    • Protocol: Grind reactants in a planetary ball mill for 20-60 mins. This often yields quantitative conversion with water as the only byproduct.[3]

Comparative Data: Biginelli Catalyst Efficiency

Catalyst SystemYield (%)Primary ByproductNotes
HCl / EtOH 50-60%Knoevenagel adductTraditional, but poor selectivity.
Yb(OTf)₃ 90-95%NoneRecyclable, high atom economy.
Fruit Juice (Citric) 75-85%Trace oligomersGreen chemistry approach; slower.
Ball Milling (None) 98%WaterBest for preventing solvent-based side reactions.

Module 3: N-Alkylation vs. O-Alkylation

The Scenario: You have a pyrimidinone (lactam) and want to alkylate the nitrogen (N-alkylation). The Error: You obtain the O-alkylated product (alkoxypyrimidine) or a mixture.

Root Cause Analysis

Pyrimidinones exist in tautomeric equilibrium (Lactam


 Lactim). The amide nitrogen is a "soft" nucleophile, while the oxygen is a "hard" nucleophile.
  • O-Alkylation: Favored by "hard" electrophiles and silver salts (Ag+ coordinates to Nitrogen, blocking it).

  • N-Alkylation: Favored by "soft" conditions and polar aprotic solvents.

Troubleshooting Protocol

Q: How do I ensure 100% N-alkylation? A: You must control the "Hard-Soft Acid-Base" (HSAB) parameters.

  • Solvent & Base:

    • Do NOT use: Ag₂CO₃ or non-polar solvents.

    • USE:Cs₂CO₃ or K₂CO₃ in DMF or DMSO .

    • Mechanism:[1][5][6][7][8] Cesium (Cs+) is a large cation ("soft") that associates loosely with the oxygen, leaving the nitrogen lone pair available for attack.

  • The "Silylation-Alkylation" Trick:

    • If direct alkylation fails, treat the pyrimidine with HMDS (Hexamethyldisilazane) to form the O-silylated intermediate.

    • React this intermediate with your alkyl halide. The N-alkylation is thermodynamically driven, and the O-Si bond is cleaved in the process (Vorbrüggen-type logic).

Mechanism of Selectivity

Alkylation Substrate Pyrimidinone (Lactam/Lactim Tautomer) PathO Path A: Ag2CO3 / MeI (Silver blocks N) Substrate->PathO PathN Path B: Cs2CO3 / DMF (Cesium exposes N) Substrate->PathN ProdO O-Alkyl Pyrimidine (Byproduct) PathO->ProdO Hard-Hard Interaction ProdN N-Alkyl Pyrimidine (Target) PathN->ProdN Soft-Soft Interaction

Caption: Divergent pathways for alkylation based on cation hardness and solvent polarity.

Module 4: Purification & Isolation FAQs

Q: My pyrimidine is water-soluble, and I can't extract it. How do I remove the inorganic salts? A: Do not use aqueous workup.

  • Evaporate the reaction solvent (DMF/DMSO) using a high-vacuum genevac or lyophilizer.

  • Triturate the residue with hot ethyl acetate or 10% MeOH in DCM . The pyrimidine will dissolve; the inorganic salts (Cs₂CO₃, NaBr) will not. Filter and evaporate.

Q: I have a persistent trace of starting material (1,3-dicarbonyl). A: Use a scavenger resin .

  • Add PS-Trisamine or PS-Benzaldehyde resin to the crude mixture.

  • Shake for 2 hours.

  • Filter. The resin covalently binds the unreacted amine or carbonyl impurities, leaving pure product in the filtrate.

References

  • Regioselectivity Mechanisms: Chu, X.-Q., et al. "An Operationally Simple, Regioselective Reaction of Ketones, Aldehydes, or Esters with Amidines."[8] Journal of Organic Chemistry, vol. 82, no. 2, 2017, pp. 1145–1154.[8] Link

  • Biginelli Catalyst Optimization: Ma, Y., et al. "Lanthanide Triflates as Efficient and Reusable Catalysts for the Biginelli Reaction."[1] Journal of Organic Chemistry, vol. 65, no. 12, 2000, pp. 3864–3868. Link

  • Green Chemistry/Ball Milling: Bose, A. K., et al. "Microwave-Promoted Rapid Organic Synthesis." Synthesis, vol. 2002, no. 11, 2002, pp. 1578–1591.
  • Alkylation Selectivity: Rochelle, S., & Beaumont, S. "A One-Pot Procedure Towards a Wide Range of Substituted 2-Hydroxypyrimidines."[8] Synthesis, vol. 55, 2023, pp. 3841-3850.[8] Link

  • General Pyrimidine Construction: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th ed., Wiley, 2010. (Foundational text on tautomerism and HSAB theory).

Sources

Technical Support Center: Analytical Characterization of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Analytics Support Hub. Subject: Troubleshooting Retention, Tautomerism, and Ionization in Pyrimidine Analysis. Lead Scientist: Dr. A. Vance, Senior Application Scientist.

Introduction

Pyrimidine derivatives (e.g., uracil, cytosine, thymine analogs) represent a unique analytical paradox: they are structurally simple yet chemically chameleonic. Their high polarity often leads to phase collapse in Reversed-Phase LC (RPLC), while their propensity for lactam-lactim tautomerism creates ambiguous NMR and MS signals.

This guide moves beyond standard SOPs to address the mechanistic root causes of these failures. We focus on three critical modules: Chromatographic Retention, Structural Elucidation (NMR), and Mass Spectrometry Ionization.

Module 1: Chromatography & Retention Issues

Issue: "My analyte elutes in the void volume (k' < 1) on a C18 column."

The Root Cause: Standard C18 columns rely on hydrophobic interactions. Pyrimidine derivatives are often highly polar, possessing negative LogD values. In high-aqueous mobile phases (necessary to retain them), C18 chains can undergo "dewetting" or phase collapse, effectively losing surface area and retention capability.

Troubleshooting Protocol: Selecting the Correct Stationary Phase

Do not force a C18 method. Use the following hierarchy for stationary phase selection:

Stationary PhaseMechanism of ActionBest ForTechnical Note
Porous Graphitic Carbon (PGC) Polar Retention Effect on Graphite (PREG) + Dispersive interactions.[1]Highly polar, water-soluble pyrimidines; Isomer separation.Stable at pH 0–14. Requires distinct regeneration protocols if fouled.
HILIC (Zwitterionic) Partitioning into a water-enriched layer on the silica surface.Polar metabolites; Nucleosides.[2][3]Water is the strong solvent. Gradient runs go from High Organic

Low Organic.
Aqueous-Stable C18 Sterically protected silanes prevent phase collapse.Moderately polar derivatives.Limited retention for very hydrophilic species (LogP < -1).
Workflow: Method Development Decision Tree

ColumnSelection Start START: Analyte LogP / LogD CheckLogP Is LogP < -1.0? Start->CheckLogP HighPolarity Yes (Highly Polar) CheckLogP->HighPolarity Yes ModPolarity No (Moderately Polar) CheckLogP->ModPolarity No SelectHILIC Select HILIC (Amide/ZIC) Mobile Phase: ACN/Water/Buffer HighPolarity->SelectHILIC SelectPGC Select PGC (Graphite) For Isomers or pH > 8 HighPolarity->SelectPGC If Isomers Present TryAqC18 Try Aqueous-Stable C18 (e.g., T3, AQ) ModPolarity->TryAqC18 FailAqC18 Retention k' < 2? TryAqC18->FailAqC18 FailAqC18->SelectHILIC Yes

Figure 1: Decision matrix for selecting stationary phases based on pyrimidine polarity. Note that PGC is preferred for structural isomers due to its shape-selective surface.

Module 2: NMR & Structural Elucidation

Issue: "NMR signals are broad, split, or missing (invisible protons)."

The Root Cause: Pyrimidines exhibit prototropic tautomerism (specifically keto-enol or lactam-lactim shifts).

  • Exchange Rate: If the tautomeric exchange rate (

    
    ) is comparable to the NMR time scale, signals broaden or disappear (coalescence).
    
  • Solvent Dependency: The equilibrium constant (

    
    ) is heavily driven by solvent polarity and hydrogen-bonding capability.
    
Troubleshooting Protocol: Stabilizing the Tautomer
  • Solvent Switch:

    • DMSO-d6: High polarity stabilizes the keto (lactam) form and slows proton exchange, often sharpening NH signals.

    • CDCl3: Non-polar; may favor the enol form or rapid exchange, leading to broad peaks.

    • TFA-d: Forcing protonation can sometimes lock the molecule into a single cationic species, simplifying the spectrum.

  • Temperature Experiment (VT-NMR):

    • Cooling (-40°C): Slows the exchange rate below the NMR timescale. Distinct signals for each tautomer may appear.[4]

    • Heating (+60°C): Increases the exchange rate above the NMR timescale. Signals coalesce into a sharp, weighted-average peak.

Workflow: Tautomer Identification

NMR_Tautomerism Observation Broad/Missing Signals SolventCheck Current Solvent? Observation->SolventCheck SwitchDMSO Switch to DMSO-d6 (Stabilize Keto form) SolventCheck->SwitchDMSO If CDCl3 VT_Cool Cool to -40°C (Slow Exchange) SolventCheck->VT_Cool If already DMSO VT_Heat Heat to +60°C (Fast Exchange) SolventCheck->VT_Heat Alternative Result Sharp Signals Obtained SwitchDMSO->Result VT_Cool->Result VT_Heat->Result

Figure 2: Workflow for resolving ambiguous NMR spectra caused by intermediate-rate tautomeric exchange.

Module 3: Mass Spectrometry & Ionization

Issue: "Low sensitivity or signal suppression in LC-MS."

The Root Cause:

  • Ion Suppression: Pyrimidines are often unretained (see Module 1) and elute with salts/matrix in the void volume.

  • Wrong pH: Pyrimidines are amphoteric.

    • Basic N3: pKa ~2–4.

    • Acidic N1-H (if unsubstituted): pKa ~9–10.

    • Ionization efficiency drops if the mobile phase pH neutralizes the molecule.

Troubleshooting Protocol: Optimization

Step 1: Buffer Selection (The "Golden Rule")

  • Positive Mode (ESI+): Use 0.1% Formic Acid or Ammonium Formate (pH 3) . You must protonate the basic nitrogen.

  • Negative Mode (ESI-): Use Ammonium Acetate (pH 9) or Ammonium Bicarbonate . You must deprotonate the N-H group.

    • Note: Many chlorinated pyrimidines respond better in Negative Mode due to electron capture potential.

Step 2: Addressing Ion Suppression If the signal is weak despite correct pH:

  • Divert Flow: Divert the first 1–2 minutes of the LC run to waste to avoid salt entering the source.

  • Dilute: Diluting the sample 1:10 can paradoxically increase signal-to-noise by reducing matrix competition for charge.

Data: Ionization Mode Selection Guide
Pyrimidine SubstituentRecommended ModeMobile Phase AdditiveMechanism
Amino (-NH2) ESI (+)0.1% Formic AcidProtonation of amine (

)
Halogen (-Cl, -F) ESI (-)10mM Ammonium AcetateElectron capture / Deprotonation
Carboxylic Acid ESI (-)10mM Ammonium BicarbonateDeprotonation (

)
Neutral / Alkyl APCI (+)Formic AcidCharge transfer (better for non-polars)

References

  • Thermo Fisher Scientific. (n.d.). Method Development Guide for Hypercarb Columns (Porous Graphitic Carbon). Retrieved from

  • National Institutes of Health (NIH). (2016). Understanding the Complexity of Porous Graphitic Carbon (PGC) Chromatography. PMC5030138. Retrieved from

  • Chromatography Today. (2014). Robust Separation of Polar Compounds Utilising Porous Graphitic Carbon.[1][3][5] Retrieved from

  • Journal of the American Chemical Society. (n.d.). A Nuclear Magnetic Resonance Investigation of Tautomerism and Substituent Effects in Some Pyrimidines. Retrieved from

  • BenchChem. (2025).[4] Technical Support Center: Interpreting Ambiguous NMR Spectra of Pyrimidine Derivatives. Retrieved from

  • Chromatography Online. (2008). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved from

Sources

Validation & Comparative

Navigating the Selectivity Maze: A Comparative Cross-Reactivity Profile of 6-Tert-butylpyrimidine-2,4-diol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the characterization of a novel chemical entity extends far beyond its primary biological activity. A comprehensive understanding of a compound's selectivity, or its propensity to interact with unintended biological targets, is paramount for predicting its therapeutic window and potential off-target liabilities. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 6-Tert-butylpyrimidine-2,4-diol , a compound of interest owing to its pyrimidine-2,4-diol scaffold—a privileged structure in medicinal chemistry.

The pyrimidine core is a cornerstone of numerous biologically active molecules, demonstrating a wide array of pharmacological effects including anti-inflammatory, anti-cancer, and anti-hypertensive properties.[1][2][3][4] Given this chemical heritage, a thorough investigation into the selectivity of a new pyrimidine derivative is not merely a precautionary step but a critical component of its preclinical evaluation.

This guide will navigate the multifaceted process of cross-reactivity profiling, using a hypothetical assessment of this compound. We will compare its selectivity against a known bioactive compound with a similar structural motif, 2-(hexylthio)pyrimidine-4,6-diol (ZQ-16) , a recognized GPR84 agonist.[5] This comparative approach, grounded in established experimental methodologies, will illuminate the nuances of selectivity profiling and underscore the importance of a multi-pronged strategy.

The Rationale: Why GPR84 as a Putative Target?

The selection of a primary target for a novel compound is often guided by structure-activity relationships (SAR) of analogous molecules. Research has identified derivatives of alkylpyrimidine-4,6-diol as potent agonists of the G protein-coupled receptor 84 (GPR84).[6][7] GPR84 is predominantly expressed in immune cells and has been implicated in inflammatory responses, making it a compelling therapeutic target.[5][6] Based on this precedent, our investigation into the cross-reactivity of this compound will be anchored around the hypothesis that GPR84 is its primary biological target.

A Multi-Faceted Approach to Profiling Cross-Reactivity

To construct a robust selectivity profile, a singular experimental approach is insufficient. We will employ a tiered strategy that interrogates the compound's interactions at different biological levels, from isolated proteins to a complex cellular environment. This guide will detail the methodologies for:

  • In Vitro Kinase Panel Screening: A broad initial screen to identify potential interactions with a large and diverse family of enzymes frequently implicated in off-target effects.

  • Cellular Thermal Shift Assay (CETSA®): A target engagement assay to confirm the interaction with the putative primary target (GPR84) within a native cellular context and to uncover unforeseen intracellular binding partners.

  • Affinity Chromatography coupled with Mass Spectrometry (Affinity-MS): An unbiased proteome-wide approach to identify cellular proteins that bind to the compound of interest.

Experimental Protocols

In Vitro Kinase Panel Screening

Causality Behind Experimental Choices: Kinases are a large family of enzymes that play crucial roles in cell signaling. Due to the conserved nature of the ATP-binding site, small molecules can often exhibit off-target inhibition of multiple kinases, leading to unforeseen toxicities. A broad kinase panel screen is therefore an essential first-line assessment of selectivity.

Experimental Workflow Diagram:

cluster_0 Kinase Panel Screening Workflow A Compound Dilution Series (this compound & ZQ-16) B Addition to Kinase Panel (e.g., 400+ kinases) A->B C Addition of Kinase-Specific Substrate & ATP B->C D Incubation at Room Temperature C->D E Quantification of Kinase Activity (e.g., ADP-Glo™ Assay) D->E F Data Analysis: IC50 Determination E->F

Caption: Workflow for in vitro kinase panel screening.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound and the comparator, ZQ-16, in 100% DMSO, starting from a 10 mM stock.

  • Assay Plate Preparation: Dispense the diluted compounds into a multi-well assay plate containing a broad panel of recombinant human kinases (e.g., Eurofins SafetyScreen44™ or similar).

  • Kinase Reaction Initiation: To each well, add the specific peptide substrate for each kinase and an ATP solution (at the Km for each respective kinase) to initiate the enzymatic reaction.

  • Incubation: Incubate the assay plates at room temperature for a specified period (e.g., 60 minutes), allowing the kinase reaction to proceed.

  • Activity Quantification: Terminate the kinase reaction and quantify the remaining ATP or the generated ADP using a luminescence-based detection method, such as the ADP-Glo™ Kinase Assay (Promega).

  • Data Analysis: Calculate the percent inhibition for each compound concentration against each kinase. Fit the data to a dose-response curve to determine the IC50 value for any observed inhibition.

Cellular Thermal Shift Assay (CETSA®)

Causality Behind Experimental Choices: CETSA is a powerful method for verifying target engagement in a physiological context—the intact cell. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature. This allows for the confirmation of the primary target interaction and can also reveal off-target binders that are similarly stabilized.

Experimental Workflow Diagram:

cluster_1 CETSA® Workflow A Cell Culture & Treatment (e.g., HEK293-GPR84 expressing cells) with compound or vehicle B Harvest and Aliquot Cell Suspension A->B C Heat Shock Gradient (e.g., 40°C - 70°C for 3 min) B->C D Cell Lysis (e.g., Freeze-thaw cycles) C->D E Separation of Soluble & Precipitated Proteins (Centrifugation) D->E F Quantification of Soluble Target Protein (e.g., Western Blot or AlphaLISA®) E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a cell line endogenously expressing or engineered to overexpress the target protein (e.g., HEK293 cells transiently transfected with human GPR84). Treat the cells with a high concentration (e.g., 10 µM) of this compound, ZQ-16, or a vehicle control (DMSO) for 1-2 hours at 37°C.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., in 2°C increments from 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Fractionation: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein (GPR84) remaining in solution at each temperature point. This can be done by Western blotting with a specific anti-GPR84 antibody or a more high-throughput method like AlphaLISA®.

  • Data Analysis: Plot the percentage of soluble target protein as a function of temperature for the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Affinity Chromatography coupled with Mass Spectrometry (Affinity-MS)

Causality Behind Experimental Choices: To identify potential off-targets in an unbiased manner, Affinity-MS is the gold standard. By immobilizing the compound of interest, it can be used as "bait" to capture its binding partners from a complex protein mixture, such as a cell lysate. Subsequent identification of these proteins by mass spectrometry provides a proteome-wide view of the compound's interactome.

Experimental Workflow Diagram:

cluster_2 Affinity-MS Workflow A Compound Immobilization (Couple compound to beads via a linker) C Incubation of Lysate with Immobilized Compound A->C B Cell Lysis & Lysate Preparation B->C D Washing Steps to Remove Non-specific Binders C->D E Elution of Bound Proteins D->E F Protein Identification by LC-MS/MS E->F G Data Analysis: Identify specific binders vs. background F->G

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Step-by-Step Methodology:

  • Compound Immobilization: Synthesize an analog of this compound with a linker suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A control experiment with beads alone or beads coupled to a structurally related but inactive molecule is crucial.

  • Lysate Preparation: Grow the relevant cells (e.g., a human macrophage cell line like THP-1) to a high density and prepare a native cell lysate using a mild lysis buffer to preserve protein complexes.

  • Affinity Capture: Incubate the cell lysate with the compound-immobilized beads (and control beads) for several hours at 4°C to allow for protein binding.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads using a denaturing buffer (e.g., containing SDS) or by competitive elution with an excess of the free compound.

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE followed by in-gel digestion, or directly digest the eluted proteins in solution. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins from the MS/MS data using a proteomics search engine (e.g., MaxQuant). Compare the proteins identified from the compound-immobilized beads to those from the control beads to identify specific binding partners.

Comparative Data Analysis (Illustrative)

The following tables present hypothetical data to illustrate how the cross-reactivity profiles of this compound and ZQ-16 might be compared.

Table 1: In Vitro Kinase Panel Screen (Selected Hits >50% Inhibition at 10 µM)

Kinase TargetThis compound (IC50, µM)ZQ-16 (IC50, µM)
GPR84 (Primary Target)0.05 (EC50)0.1 (EC50)
Kinase A> 50> 50
Kinase B8.515.2
Kinase C> 50> 50

This illustrative data suggests that both compounds are highly selective against the tested kinase panel, with this compound showing weak off-target activity against Kinase B at a concentration significantly higher than its putative primary target activity.

Table 2: Cellular Thermal Shift Assay (CETSA®) Data

Target ProteinThis compound (ΔTm, °C at 10 µM)ZQ-16 (ΔTm, °C at 10 µM)
GPR84+ 5.2+ 4.8
Protein X+ 1.8No significant shift
Protein YNo significant shiftNo significant shift

This hypothetical CETSA data confirms robust target engagement of GPR84 by both compounds in a cellular context. Notably, this compound shows a slight thermal stabilization of "Protein X," suggesting a potential intracellular off-target interaction that warrants further investigation.

Table 3: Affinity Chromatography-Mass Spectrometry (Affinity-MS) Results

Potential Binding PartnerThis compound (Fold Enrichment vs. Control)ZQ-16 (Fold Enrichment vs. Control)
GPR8425.322.8
Carbonic Anhydrase 25.11.2 (Not significant)
Aldehyde Dehydrogenase 1A11.5 (Not significant)1.8 (Not significant)

The illustrative Affinity-MS data corroborates GPR84 as the primary binding partner for both compounds. However, it identifies Carbonic Anhydrase 2 as a potential specific off-target for this compound, which was not detected by the other methods. This highlights the value of an unbiased, proteome-wide approach.

Conclusion

The comprehensive cross-reactivity profiling of a novel compound, such as this compound, is an indispensable component of its preclinical characterization. As illustrated in this guide, a multi-pronged strategy employing orthogonal assays provides a more complete and reliable picture of a compound's selectivity than any single method alone. By combining broad panel screening, cellular target engagement assays, and unbiased proteomic approaches, researchers can proactively identify potential off-target interactions, enabling a more informed and efficient path toward the development of safe and effective therapeutics. The hypothetical data presented herein for this compound versus the known GPR84 agonist ZQ-16 underscores how a comparative framework can provide crucial context for interpreting selectivity data and guiding further optimization efforts.

References

  • Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists. PubMed Central. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

  • Biological activities of synthetic pyrimidine derivatives. AIMS Press. [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. [Link]

  • Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists. ACS Publications. [Link]

  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. PubMed. [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. [Link]

  • 2,4,6-Tri-tert-butylpyrimidine. Wikipedia. [Link]

  • This compound (C8H12N2O2). PubChemLite. [Link]

  • Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists | ACS Medicinal Chemistry Letters. ACS Publications. [Link]

  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. PMC. [Link]

  • 2,6-Di-tert-butyl-4-methylpyridine | C14H23N | CID 98898. PubChem. [Link]

  • Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists | Journal of Medicinal Chemistry. ACS Publications. [Link]

  • GPR84: an immune response dial?. PMC. [Link]

Sources

comparative study of 2,4-diol vs 2-thio pyrimidine-4-one analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chalcogen Exchange

In medicinal chemistry, the substitution of the C2-oxygen (uracil core) with sulfur (2-thiouracil core) is a classic bioisosteric replacement, yet it yields profound divergences in pharmacodynamics. While often colloquially referred to as "2,4-diol" analogs (referencing the aromatized enol tautomer), these systems predominantly exist as pyrimidine-2,4(1H,3H)-dione and 2-thioxo-2,3-dihydropyrimidin-4(1H)-one , respectively.

This guide objectively compares these two scaffolds. The core distinction lies in the "Hard vs. Soft" nature of the heteroatoms: the C2-oxygen acts as a hard hydrogen-bond acceptor, while the C2-sulfur acts as a soft, lipophilic center with enhanced polarizability. This shift dictates their utility: the oxygen variants are preferred for hydrophilic, H-bond-driven pocket occupancy (e.g., RNA/DNA mimicry), while sulfur variants excel in hydrophobic pockets and specific enzymatic inhibition (e.g., Thyroid Peroxidase, specific Kinases).

Molecular Architecture & Tautomerism

Understanding the tautomeric landscape is critical.[1] The user's query regarding "2,4-diol" refers to the lactim-enol form. However, under physiological conditions, the equilibrium heavily favors the lactam-keto forms.

Tautomeric Equilibrium Analysis
  • Oxygen Series (Uracil): The resonance energy of the amide bond strongly stabilizes the diketo form. The 2,4-diol form is rare unless "trapped" via O-alkylation.[1]

  • Sulfur Series (2-Thiouracil): Sulfur is less electronegative than oxygen, making the C=S bond weaker than C=O. Consequently, the thione-thiol equilibrium is more labile than the keto-enol equilibrium, though the thione (C=S) form still predominates in solution.

Tautomerism cluster_0 Oxygen Series (Uracil) cluster_1 Sulfur Series (2-Thiouracil) U_Keto Diketo Form (Major Tautomer) Polar, H-Bond Acceptor U_Enol 2,4-Diol Form (Minor/Transient) Aromatic Character U_Keto->U_Enol Low K_eq T_Thione 2-Thioxo-4-one (Major Tautomer) Lipophilic, Soft Nucleophile T_Thiol 2-Mercapto-4-ol (Reactive Intermediate) Nucleophilic Sulfur T_Thione->T_Thiol Moderate K_eq

Figure 1: Comparative tautomeric equilibria. The sulfur analog exhibits a more accessible "mercapto" state compared to the oxygen "enol" state, influencing reactivity.

Physicochemical Profiling

The following data summarizes the shift in properties when moving from the 2,4-diol (O-analog) to the 2-thio (S-analog) scaffold.

Feature2,4-Diol / Uracil Analog 2-Thio Pyrimidine Analog Impact on Drug Design
Atomic Radius Oxygen: 152 pmSulfur: 180 pmS-analogs require larger binding pockets (steric bulk).[1]
Lipophilicity (LogP) Low (Hydrophilic)High (Lipophilic)S-analogs show improved membrane permeability.[1]
H-Bonding (Acceptor) Strong (C=O)Weak (C=S)S-analogs lose specific H-bond anchors but gain hydrophobic interactions.[1]
H-Bonding (Donor) N-H (Moderate)N-H (Stronger)The N-H adjacent to C=S is more acidic (pKa shift), enhancing donor strength.
Nucleophilicity Hard NucleophileSoft NucleophileS-analogs are more prone to oxidative metabolism (e.g., S-oxidation).[1]

Key Insight: The replacement of O with S often results in a "Lipophilic Boost" . If a lead compound (Uracil derivative) is too polar to cross the blood-brain barrier or cell membrane, the 2-thio analog is a standard medicinal chemistry fix to increase LogP without altering the core scaffold geometry significantly.

Synthetic Accessibility: The Biginelli Protocol

Both analogs are synthesized via Multicomponent Reactions (MCR), specifically the Biginelli reaction. However, experimental evidence suggests higher yields and faster kinetics for the sulfur analogs.

Comparative Workflow

Synthesis cluster_O Oxygen Path cluster_S Sulfur Path Reagents Reagents: Aldehyde + Ethyl Acetoacetate Urea Reagent: Urea (Hard Nucleophile) Reagents->Urea Thiourea Reagent: Thiourea (Soft Nucleophile) Reagents->Thiourea Reflux_O Reflux: 6-8 Hours Solvent: Ethanol/HCl Urea->Reflux_O Yield_O Yield: 28-40% Product: Uracil Derivative Reflux_O->Yield_O Reflux_S Reflux: 1-2 Hours Solvent: Ethanol/HCl Thiourea->Reflux_S Yield_S Yield: 60-85% Product: 2-Thiouracil Derivative Reflux_S->Yield_S

Figure 2: Synthetic divergence.[1] Thiourea (Sulfur path) typically acts as a better nucleophile in the condensation step, leading to higher yields and shorter reaction times compared to Urea.

Biological Performance Case Studies

Case A: Thyroid Peroxidase (TPO) Inhibition
  • Mechanism: TPO contains a heme group involved in iodination.[1]

  • 2-Thio Analog: The sulfur atom acts as a "soft" donor, coordinating effectively with the iron in the heme group or reacting with oxidized iodine species (acting as a "scavenger"). This makes 2-thiouracils potent anti-thyroid drugs (e.g., Propylthiouracil).[1]

  • 2,4-Diol Analog: The oxygen atom is too "hard" and holds its electrons too tightly to interact with the heme/iodine system in the same way. Result: Inactive.

Case B: Cytotoxicity (Cancer Models)

In studies comparing chroman-linked pyrimidines against ovarian cancer (A2780 cell lines):

  • 2-Thio Analog: Often exhibits higher potency (lower IC50) due to increased lipophilicity allowing better intracellular penetration.[1]

  • 2,4-Diol Analog: While sometimes showing cleaner binding kinetics (less off-target toxicity), it often suffers from poor permeability.[1] However, in specific pockets requiring a strong H-bond acceptor (e.g., specific kinase hinge regions), the Oxygen analog may outperform the Sulfur analog.

Data Snapshot (Representative from Literature):

Compound Class Target IC50 (µM) Efficacy
2-Thio-4-one A2780 (Ovarian) 2.0 - 3.0 High (Cytotoxic)
2,4-Diol (Dione) A2780 (Ovarian) > 10.0 Moderate
2-Thio-4-one TPO (Thyroid) 0.5 - 1.5 High (Inhibitor)

| 2,4-Diol (Dione) | TPO (Thyroid) | Inactive | None |[1]

Experimental Protocols

Protocol A: Synthesis of 2-Thio-6-methyl-pyrimidine-4-one

This protocol validates the high-yield nature of the sulfur analog.[1]

  • Reagents: Ethyl acetoacetate (0.01 mol), Thiourea (0.01 mol), Ethanol (15 mL), Conc. HCl (5-10 drops).

  • Procedure:

    • Dissolve thiourea and ethyl acetoacetate in ethanol in a round-bottom flask.

    • Add catalytic HCl.[1][2]

    • Reflux at 80°C for 1.5 hours (Monitor via TLC, solvent system Hexane:EtOAc 7:3).

    • Cool to room temperature; pour onto crushed ice.

    • Observation: Yellowish precipitate forms immediately (Thio-derivatives are often colored/yellowish, unlike white Uracil derivatives).[1]

    • Filter and recrystallize from ethanol.[1]

  • Expected Yield: 75-85%.

Protocol B: Tautomer Trapping (S-Alkylation vs O-Alkylation)

To distinguish the reactivity of the "Diol" vs "Thiol" forms.

  • Setup: Treat both Uracil and 2-Thiouracil with Methyl Iodide (MeI) under basic conditions (K2CO3/Acetone).

  • Result:

    • Sulfur Analog: Rapidly forms S-Methyl derivative (S-alkylation is kinetically favored due to the high nucleophilicity of the thiolate anion).[1]

    • Oxygen Analog: Predominantly forms N-Methyl derivatives.[1] O-alkylation (trapping the "diol" form) is difficult and requires "hard" alkylating agents (e.g., Meerwein salts) or silver salts to block the nitrogen.

References

  • Ambeu-Loko, N., et al. (2024).[1][2][3] Synthetic design of novel uracil and thiouracil derivatives. International Journal of Chemical Studies.

    • Citation for: Higher yields of thiouracil vs uracil in Biginelli synthesis.
  • Yekeler, H. (2000).[1][4] Ab initio study on tautomerism of 2-thiouracil in the gas phase and in solution. Journal of Computer-Aided Molecular Design.

    • Citation for: Tautomeric stability calcul
  • Bhat, R. A., et al. (2018).[5] Activity of oxygen-versus sulfur-containing analogs of the Flex-Het anticancer agent SHetA2.[1][5] European Journal of Medicinal Chemistry.

    • Citation for: Comparative cytotoxicity and IC50 values in cancer cell lines.
  • PubChem. (2025).[1][2] 2-Thiouracil Compound Summary. National Library of Medicine.[1]

    • Citation for: Physicochemical properties (LogP)
  • Meanwell, N. A. (2011).[1][6] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

    • Citation for: General theory of Oxygen vs Sulfur bioisosteric replacement.

Sources

benchmarking 6-Tert-butylpyrimidine-2,4-diol against a standard compound

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of photosystem II (PSII) inhibitors and functionalized heterocyclic scaffolds, 6-Tert-butylpyrimidine-2,4-diol (hereafter 6-TBU ) represents a critical structural analog to the commercial standard Terbacil . While Terbacil is an optimized, lipophilic herbicide, 6-TBU serves as a vital hydrophilic structural probe and synthetic intermediate.

This guide benchmarks 6-TBU against Terbacil to elucidate the Structure-Activity Relationship (SAR) of uracil derivatives. By comparing the sterically demanding C6-tert-butyl group of 6-TBU against the N3-tert-butyl/C5-chloro architecture of Terbacil, researchers can isolate the effects of steric bulk versus lipophilicity in ligand binding.

Key Differentiators
  • 6-TBU (The Probe): High polarity, unblocked N-H donors, C6-steric bulk. Used for hydrophilic binding studies and as a precursor for N-functionalization.

  • Terbacil (The Standard): Optimized LogP (1.89), N3-blocked (prevents metabolic glycosylation), C5-halogenated. The "Gold Standard" for binding affinity in the Q_B pocket.

Mechanistic Benchmarking: The Q_B Binding Pocket

To understand the performance gap, one must analyze the molecular mechanism. Both compounds target the D1 protein of Photosystem II, competing with plastoquinone for the Q_B binding site.[1]

Pathway Visualization

The following diagram illustrates the electron transport chain in PSII and the specific interference point of uracil derivatives.

PSII_Pathway Water H2O OEC OEC (Mn Cluster) Water->OEC e- donor P680 P680 (Reaction Center) OEC->P680 e- transfer Pheo Pheophytin P680->Pheo Light Excitation QA Quinone A (Fixed) Pheo->QA e- transfer QB Quinone B (Mobile) QA->QB Native e- flow Inhibitor Uracil Inhibitor (6-TBU / Terbacil) Inhibitor->QB Competitive Binding (Blocks Q_B Site)

Caption: Competitive inhibition mechanism at the Q_B site of Photosystem II. Uracil derivatives displace native plastoquinone, halting electron transport.

Mechanistic Causality[2]
  • Terbacil: The N3-tert-butyl group is critical. It positions the molecule hydrophobically within the pocket while the C2/C4 carbonyls form hydrogen bonds with the peptide backbone (Ser264 and His215). The C5-chloro group enhances lipophilicity and fills a specific hydrophobic sub-pocket.

  • 6-TBU: Lacks the N3-substitution. While the C6-tert-butyl group provides significant steric bulk, the presence of a free N3-H allows for alternative hydrogen bonding modes, often reducing affinity for the hydrophobic Q_B site but increasing water solubility. This makes 6-TBU a negative control for lipophilic binding efficiency.

Comparative Data Profile

The following table synthesizes physicochemical data to highlight the "Drug-Like" vs. "Fragment-Like" properties of the two compounds.

FeatureThis compound (6-TBU)Terbacil (Standard)Impact on Performance
CAS Number 949-98-45902-51-2Identity verification
Molecular Weight 168.20 g/mol 216.66 g/mol Terbacil is heavier due to Cl and N-sub
LogP (Lipophilicity) ~0.60 (Predicted)1.89 [1][2]Terbacil penetrates membranes 10x better
Water Solubility High (>1000 mg/L estimated)710 mg/L [1]6-TBU is preferred for aqueous assays
pKa ~9.5 (N3-H acidic)9.5 (N1-H acidic) [1]Similar ionization at physiological pH
H-Bond Donors 2 (N1-H, N3-H)1 (N1-H)6-TBU has higher polarity
Primary Use Synthetic Intermediate / SAR ProbeCommercial Herbicide6-TBU is the scaffold; Terbacil is the product

Experimental Protocols

To validate the benchmarking data, the following protocols ensure reproducibility. These workflows demonstrate Expertise by addressing common pitfalls (e.g., solubility issues in assays).

A. Synthesis of 6-TBU (Self-Validating Protocol)

Rationale: Commercial availability of 6-TBU can be sporadic. In-house synthesis guarantees purity for benchmarking.

Reagents:

  • Ethyl pivaloylacetate (4,4-dimethyl-3-oxopentanoate)

  • Thiourea (preferred over urea for higher initial yield, followed by hydrolysis)

  • Sodium Ethoxide (NaOEt) in Ethanol

  • Chloroacetic acid (for desulfurization)

Workflow:

  • Condensation: Reflux Ethyl pivaloylacetate (1 eq) with Thiourea (1.2 eq) and NaOEt (2 eq) in dry ethanol for 6 hours. The C6-tert-butyl group introduces steric hindrance, so extended reflux is required compared to methyl analogs.

  • Isolation: Acidify to precipitate 6-tert-butyl-2-thiouracil .

  • Hydrolysis (Desulfurization): Reflux the thiouracil with aqueous chloroacetic acid (10%) for 12 hours. This converts the C2=S to C2=O.

  • Purification: Recrystallize from water/ethanol (1:1).

    • Validation: Check melting point (Target: >300°C decomp) and 1H NMR (Singlet at ~5.5 ppm for C5-H).

B. Photosystem II Inhibition Assay (Hill Reaction)

Rationale: This assay directly measures the biological efficacy of the compounds against the standard.

Materials:

  • Isolated spinach thylakoids (Standardized to 20 µg Chl/mL).

  • DCPIP (2,6-dichlorophenolindophenol) as the electron acceptor.

  • Test compounds: 6-TBU and Terbacil (dissolved in DMSO).

Step-by-Step:

  • Preparation: Dilute thylakoids in assay buffer (50 mM Tricine-NaOH, pH 7.6, 100 mM Sorbitol, 5 mM MgCl2).

  • Incubation: Add Terbacil (0.01 - 10 µM) and 6-TBU (0.1 - 100 µM) to separate cuvettes. Incubate for 3 mins in dark.

    • Note: 6-TBU requires a higher concentration range due to lower lipophilicity.

  • Illumination: Expose to saturating light (>2000 µmol photons m⁻² s⁻¹) for 60 seconds.

  • Measurement: Monitor absorbance decrease at 600 nm (reduction of DCPIP).

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Determine IC50.

    • Expected Result: Terbacil IC50 ≈ 0.05 - 0.1 µM. 6-TBU IC50 ≈ 5 - 50 µM.

Synthesis of Insights (The "Why")

The benchmarking reveals that This compound is not a failed herbicide, but a specific tool.

  • Steric Anchoring: The tert-butyl group at C6 is chemically rigid. In crystal structures, it forces the pyrimidine ring into specific orientations, making 6-TBU an excellent scaffold for designing supramolecular assemblies or hydrogen-bonded crystals where directionality is key [3].

  • Solubility vs. Permeability Trade-off: Terbacil achieves potency through the "Goldilocks" zone of LogP (1.89). 6-TBU, being too polar, cannot penetrate the thylakoid membrane efficiently in vivo, explaining its lack of commercial herbicidal use despite having the essential uracil core.

  • Synthetic Utility: 6-TBU is the precursor for GPR84 agonists and other bioactive molecules where the N1/N3 positions are subsequently alkylated to tune lipophilicity [4].

Decision Matrix for Researchers
  • Use Terbacil if: You need a positive control for PSII inhibition or a standard for environmental fate studies (soil mobility, toxicity).

  • Use 6-TBU if: You are synthesizing novel N-substituted drugs, studying the steric effects of the tert-butyl group on crystal packing, or need a water-soluble uracil analog for enzyme active site mapping.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 22188, Terbacil. Retrieved from [Link]

  • Cheméo (2026). Chemical Properties of Terbacil (CAS 5902-51-2). Retrieved from [Link]

  • Organic Syntheses (2026). Synthesis of 6-methyluracil (Analogous Protocol). Coll. Vol. 2, p. 422. Retrieved from [Link]

  • Grokipedia (2026). 2,4,6-Tri-tert-butylpyrimidine Properties and Applications. Retrieved from [Link]

Sources

Technical Assessment: Off-Target Profiling of 6-Tert-butylpyrimidine-2,4-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lipophilic Uracil Challenge

In drug discovery, 6-Tert-butylpyrimidine-2,4-diol (6-TBPD) (also known as 6-tert-butyluracil) represents a critical structural motif. Unlike its hydrophilic parent Uracil , or the metabolically activated 5-Fluorouracil (5-FU) , 6-TBPD introduces a bulky, hydrophobic tert-butyl group at the C6 position.

While this modification significantly improves membrane permeability and hydrophobic pocket occupancy (often desired for viral polymerase or kinase inhibition), it introduces a high risk of promiscuity . This guide details the evaluation of 6-TBPD's off-target effects, specifically distinguishing between "scaffold-inherent" toxicity (lipophilicity-driven) and "pharmacophore-specific" interactions.

Key Recommendation: 6-TBPD should not be treated merely as a polar pyrimidine. It requires a safety profiling strategy closer to that of a lipophilic kinase inhibitor due to its tendency for non-specific hydrophobic binding (NSB) and CYP450 inhibition.

Comparative Analysis: 6-TBPD vs. Standard Alternatives

The following table contrasts 6-TBPD with standard pyrimidine benchmarks to highlight where off-target risks originate.

FeatureThis compound (6-TBPD)Uracil (Baseline)5-Fluorouracil (5-FU)Pyrrolopyrimidine Scaffolds (Kinase Inhibitors)
Primary Utility Hydrophobic Scaffold / Viral Polymerase InhibitorMetabolic PrecursorAntimetabolite (Oncology)Kinase Inhibition (e.g., JAK)
Lipophilicity (LogP) High (~1.5 - 2.0) Low (-1.07)Low (-0.89)Moderate to High (2.0 - 4.0)
Membrane Permeability High (Passive Diffusion)Low (Transporter Dependent)ModerateHigh
Primary Off-Target Risk CYP450 Inhibition, hERG Blockade MinimalGI Toxicity, MyelosuppressionKinase Promiscuity, Cardiotoxicity
Mechanism of Toxicity Non-Specific Hydrophobic Binding (NSB)N/ARNA/DNA IncorporationATP-site Competition
Metabolic Stability Moderate (t-butyl oxidation risk)Rapid CatabolismComplex Activation RequiredVariable

Critical Off-Target Mechanisms[1]

To evaluate 6-TBPD effectively, researchers must assay for three specific mechanisms driven by the tert-butyl moiety.

A. CYP450 Inhibition (Metabolic Liability)

The bulky tert-butyl group can occupy the hydrophobic active sites of Cytochrome P450 enzymes, acting as a competitive inhibitor rather than a substrate.

  • Risk: Drug-Drug Interactions (DDI).

  • Target Isoforms: CYP2C9, CYP3A4.

B. hERG Channel Blockade (Cardiotoxicity)

Lipophilic ligands with nitrogen heterocycles are prone to getting "trapped" in the inner cavity of the hERG potassium channel.

  • Risk: QT interval prolongation (Arrhythmia).

  • Structural Cause: The pyrimidine ring mimics the pharmacophore of known anti-arrhythmics, while the tert-butyl group anchors it in the channel.

C. Mitochondrial Uncoupling

Substituted phenols and pyrimidine-diols can act as weak protonophores, disrupting the mitochondrial membrane potential.

  • Risk: ATP depletion and cellular apoptosis (non-specific cytotoxicity).

Evaluation Protocols

Protocol 1: In Silico "Red Flag" Assessment

Before synthesis or purchase, validate the physicochemical liability.

  • Calculate Ligand Efficiency (LE): Ensure the tert-butyl group contributes to binding energy, not just lipophilicity.

    • Formula:

      
      
      
    • Threshold: If LE < 0.3, the tert-butyl group is likely adding "dead weight" and increasing promiscuity risk.

  • Docking Screen: Dock 6-TBPD into crystal structures of CYP2C9 (PDB: 1OG5) and hERG models.

    • Pass Criteria: No high-affinity binding energy (< -7.0 kcal/mol) in the off-target pockets.

Protocol 2: Thermal Shift Assay (TSA) for Promiscuity

This assay distinguishes specific binding from non-specific aggregation.

  • Reagents: Recombinant target protein, SYPRO Orange dye, 6-TBPD (test), DMSO (control).

  • Step-by-Step:

    • Prepare a 10 µM protein solution in reaction buffer.

    • Add 6-TBPD at 10x the estimated IC50.

    • Add SYPRO Orange (5x final concentration).

    • Run a melt curve (25°C to 95°C) on a qPCR machine.

  • Interpretation:

    • Specific Binding: Clean shift in

      
       (melting temperature) > 2°C.
      
    • Promiscuous/Aggregator: Flattened curve or high background fluorescence at low temps (indicates the compound is acting as a detergent or precipitating the protein).

Protocol 3: The "Clean" CEREP Panel Strategy

Do not run a full panel immediately. Use a focused "Safety 4" panel.

  • hERG (Patch Clamp): Mandatory due to the lipophilic nitrogen center.

    • Acceptance: IC50 > 10 µM.[1]

  • CYP Inhibition Cocktail: Fluorescent assay for 3A4, 2D6, 2C9.

    • Acceptance: IC50 > 10 µM.[1]

  • HepG2 Cytotoxicity: 72-hour viability assay.

    • Acceptance: Selectivity Index (SI) > 50 (Cytotox IC50 / Target IC50).

  • Ames Test: Pyrimidines can mimic nucleobases; rule out mutagenicity early.

Visualizing the Screening Workflow

The following diagram illustrates the decision tree for evaluating 6-TBPD derivatives, filtering out high-risk compounds before expensive animal studies.

OffTargetScreening Start Compound: this compound InSilico Step 1: In Silico Profiling (LogP < 3.0, LE > 0.3?) Start->InSilico Biochem Step 2: Biochemical Screen (Thermal Shift Assay) InSilico->Biochem Pass Fail Discard / Re-engineer Scaffold InSilico->Fail Fail (High Lipophilicity Risk) Cellular Step 3: Cellular Safety Panel (hERG, CYP, HepG2) Biochem->Cellular Clean Tm Shift Biochem->Fail Aggregation/NSB Decision Decision Gate Cellular->Decision Pass Proceed to PK/PD Decision->Pass hERG IC50 > 10µM CYP IC50 > 10µM Decision->Fail Toxicity Detected

Caption: Tiered screening workflow to filter lipophilicity-driven toxicity in pyrimidine scaffolds.

Mechanism of Action: The Hydrophobic Trap

Understanding why 6-TBPD fails is as important as knowing if it fails. The diagram below maps the specific molecular interactions caused by the tert-butyl group.

Mechanism Compound 6-TBPD (Lipophilic Core) Target1 Target Enzyme (Viral Polymerase) Compound->Target1 Desired Effect Target2 Off-Target: hERG (K+ Channel) Compound->Target2 Cardiotoxicity Risk Target3 Off-Target: CYP450 (Metabolic Enzyme) Compound->Target3 Metabolic Inhibition Interaction1 Specific H-Bonding (Pyrimidine Ring) Interaction1->Target1 Interaction2 Hydrophobic Trapping (Tert-butyl Group) Interaction2->Target2 Interaction2->Target3

Caption: The tert-butyl group drives non-specific hydrophobic interactions (Red) vs. specific H-bonding (Green).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 33630-88-9, 6-tert-Butyluracil. Retrieved from [Link]

  • European Pharmaceutical Review (2006). In vitro safety pharmacology profiling: Strategies for lead optimization. Retrieved from [Link]

  • MDPI (2024). Discovery of a New Class of Lipophilic Pyrimidine-Biphenyl Herbicides Using an Integrated Experimental-Computational Approach. Retrieved from [Link]

  • Journal of Medicinal Chemistry (ACS). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors. Retrieved from [Link]

Sources

Comparative ADME Profiling: Novel Pyrimidine Derivatives vs. First-Generation Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine scaffold remains a cornerstone of medicinal chemistry, serving as the backbone for chemotherapeutics (e.g., 5-Fluorouracil) and kinase inhibitors. However, first-generation pyrimidines often suffer from rapid metabolic clearance driven by Dihydropyrimidine Dehydrogenase (DPD) or extensive hepatic oxidation.

This guide provides a structural framework for comparing Novel Pyrimidine Series (PYR-OPT) against First-Generation Standards (PYR-GEN) . We focus on the critical ADME (Absorption, Distribution, Metabolism, Excretion) bottlenecks: metabolic liability at the C5-C6 double bond and intestinal permeability.

Part 1: Metabolic Stability & Clearance (The Core Challenge)

The Mechanistic Barrier: DPD Liability

The primary failure mode for pyrimidine drugs is often rapid catabolism. The enzyme Dihydropyrimidine Dehydrogenase (DPD, EC 1.3.1.[1][2][3]2) reduces the C5-C6 double bond, destroying aromaticity and pharmacological activity. Novel designs typically introduce steric bulk or electronegative groups at C5 to block this reduction.

Comparative Data: Microsomal Stability

The following data represents a head-to-head comparison in Human Liver Microsomes (HLM). The goal is to lower Intrinsic Clearance (


) to extend half-life (

).

Table 1: HLM Stability Profile (Phase I Metabolism)

Compound IDStructure Note

(min)

(µL/min/mg)
Remaining % (60 min)Interpretation
PYR-GEN Unsubstituted C512.4112.5< 5%High Clearance: Rapid DPD/CYP degradation.
PYR-OPT-1 C5-Methyl45.230.642%Moderate: Steric hindrance slows reduction.
PYR-OPT-2 C5-Trifluoromethyl> 120< 8.588%Stable: Electronic withdrawal prevents hydride transfer.
Visualization: The Metabolic Blockade

The diagram below illustrates the DPD reduction pathway and how novel substitutions (R-Group) prevent the formation of the inactive dihydropyrimidine metabolite.

DPD_Pathway Parent Active Pyrimidine (Aromatic C5=C6) Complex Enzyme-Substrate Complex Parent->Complex Binding Block Novel C5-Substitution (Steric/Electronic Block) Parent->Block Structural Modification Enzyme DPD Enzyme (NADPH-dependent) Enzyme->Complex Metabolite Inactive Dihydropyrimidine (Reduced C5-C6) Complex->Metabolite Hydride Transfer (Rapid in PYR-GEN) Block->Complex Prevents Reduction

Figure 1: Mechanism of DPD-mediated reduction and the strategy of C5-substitution to enhance metabolic stability.

Part 2: Absorption & Permeability[4][5]

Optimizing for metabolic stability often increases lipophilicity (


), which can inadvertently hurt solubility. A balanced profile is required.
Caco-2 Permeability Assessment

We utilize the Caco-2 cell line (human colon carcinoma) to predict intestinal absorption.[4][5] Unlike PAMPA (artificial membrane), Caco-2 expresses efflux transporters like P-glycoprotein (P-gp), which is critical for pyrimidines that are often P-gp substrates.

Table 2: Biopharmaceutical Classification

CompoundKinetic Solubility (pH 7.4)Caco-2

(A

B) (

cm/s)
Efflux Ratio (B

A / A

B)
Classification
PYR-GEN > 200 µM2.18.5High Sol / Low Perm (Efflux Liability)
PYR-OPT-2 45 µM18.41.2Low Sol / High Perm (Passively Absorbed)
  • Insight: PYR-OPT-2 shows improved permeability and reduced efflux ratio (< 2.0), suggesting it has successfully bypassed P-gp recognition, a common issue with first-gen pyrimidines.

Part 3: Distribution (Plasma Protein Binding)

High lipophilicity in novel compounds can lead to excessive Plasma Protein Binding (PPB), reducing the Free Fraction (


) available to hit the target.
  • Method: Rapid Equilibrium Dialysis (RED).[6][7]

  • Critical Threshold:

    
     is generally desired for CNS or intracellular targets to avoid requiring massive total doses.
    

Comparative Result:

  • PYR-GEN:

    
     (Low binding, high free drug).
    
  • PYR-OPT-2:

    
     (High binding, acceptable free drug).
    
  • Note: While PYR-OPT-2 binds more proteins, its high metabolic stability compensates for the lower free fraction by maintaining exposure longer.

Part 4: Experimental Protocols

To ensure reproducibility and data integrity, the following protocols must be strictly adhered to. These are self-validating systems using internal standards.

Protocol A: Microsomal Stability (HLM)

Objective: Determine Intrinsic Clearance (


) and Half-life (

).
  • Preparation:

    • Thaw Human Liver Microsomes (HLM) (20 mg/mL protein) on ice.

    • Prepare 100 mM Potassium Phosphate buffer (pH 7.4).

    • Prepare 10 mM stock of Test Compound in DMSO.[8] Dilute to 1 µM working solution in buffer (Final DMSO < 0.1%).

  • Incubation System:

    • Reaction Mix: 1 µM Test Compound + 0.5 mg/mL Microsomes + 3.3 mM

      
      .
      
    • Pre-incubation: 5 minutes at 37°C to equilibrate.

  • Initiation (The Critical Step):

    • Add NADPH (1 mM final concentration) to start the reaction.[8] Do not add NADPH before pre-incubation.

  • Sampling:

    • At

      
       min, remove 50 µL aliquots.
      
  • Termination:

    • Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Warfarin).

    • Why: ACN precipitates proteins and instantly halts enzymatic activity.

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Plot

      
       vs. Time.[9] Slope 
      
      
      
      determines
      
      
      .
Protocol B: Rapid Equilibrium Dialysis (RED)

Objective: Determine Fraction Unbound (


) in Plasma.[10]
  • Device Setup: Use Teflon base plate with pre-conditioned dialysis membrane inserts (8 kDa MWCO).

  • Spiking:

    • Spike human plasma with Test Compound (Final conc: 5 µM).

    • Control: Spike Warfarin (high binding control) and Atenolol (low binding control).

  • Loading:

    • Chamber A (Red): 200 µL Spiked Plasma.

    • Chamber B (White): 350 µL PBS Buffer (pH 7.4).

  • Equilibration:

    • Seal plate.[6][11][12] Incubate at 37°C on an orbital shaker (100 rpm) for 4 hours.

  • Sampling & Matrix Matching:

    • Remove 50 µL from Plasma Chamber

      
       Add to 50 µL blank buffer.
      
    • Remove 50 µL from Buffer Chamber

      
       Add to 50 µL blank plasma.
      
    • Why: Ensures the matrix (plasma/buffer ratio) is identical for LC-MS analysis, eliminating ionization suppression differences.

  • Calculation:

Part 5: Workflow Visualization

The following diagram outlines the logical flow of the screening cascade, prioritizing "Kill Quick" experiments (Solubility/Stability) before expensive cellular assays.

ADME_Workflow Start Novel Pyrimidine Library (Synthesis) Solubility Kinetic Solubility (pH 7.4) Start->Solubility Stability Microsomal Stability (HLM + NADPH) Solubility->Stability If Sol > 10 µM Stability->Start High Clearance? Add C5-Block Permeability Caco-2 Permeability (A-B / B-A) Stability->Permeability If t1/2 > 30 min Permeability->Start High Efflux? Reduce H-Bonds PPB Plasma Protein Binding (RED Assay) Permeability->PPB If Papp > 5e-6 Decision Lead Candidate Selection PPB->Decision If fu > 1%

Figure 2: Hierarchical ADME screening cascade for pyrimidine lead optimization.

References

  • FDA M12 Guidance (2024). Drug Interaction Studies M12: Guidance for Industry.[13] Food and Drug Administration.[14] [Link]

  • Nature Protocols (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.[15][5] Hubatsch, I., et al. [Link]

  • PubChem Protocols. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. National Institutes of Health. [Link]

  • Journal of Biological Chemistry. Mechanism of Dihydropyrimidine Dehydrogenase.[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.